1-Chloro-4-nitroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPCRAAJZFDSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628266 | |
| Record name | 1-Chloro-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-53-7 | |
| Record name | 1-Chloro-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-nitroisoquinoline is a versatile heterocyclic compound that holds significant potential as a building block in medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring a reactive chloro group, a modifiable nitro group, and the core isoquinoline structure, offers multiple avenues for chemical elaboration. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Part 1: Core Chemical and Physical Properties
Chemical Structure and Identification
-
Chemical Name: this compound
-
CAS Number: 65092-53-7[1]
-
Molecular Formula: C₉H₅ClN₂O₂[1]
-
Molecular Weight: 208.6 g/mol [1]
The structure of this compound is characterized by an isoquinoline ring system substituted with a chlorine atom at the 1-position and a nitro group at the 4-position.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes key physicochemical properties, with some values predicted based on its structure.
| Property | Value | Source |
| Molecular Weight | 208.6 g/mol | [1] |
| Density (Predicted) | 1.484 g/cm³ | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [2] |
Part 2: Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the modification of the isoquinoline core. A common and effective method is the chlorination of a suitable isoquinoline precursor.
Proposed Synthetic Pathway:
A plausible route involves the nitration of isoquinoline followed by N-oxidation and subsequent chlorination.
Diagram: Proposed Synthesis of this compound
Caption: A proposed three-step synthesis of this compound.
Experimental Protocol (Generalized):
Step 1: Synthesis of 4-Nitroisoquinoline
-
To a stirred solution of isoquinoline in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 4-nitroisoquinoline.
Step 2: Synthesis of 4-Nitroisoquinoline N-oxide
-
Dissolve 4-nitroisoquinoline in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Isolate the product by extraction and evaporate the solvent to yield 4-nitroisoquinoline N-oxide.
Step 3: Synthesis of this compound
-
Carefully add 4-nitroisoquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃) with cooling.[3]
-
Heat the reaction mixture to reflux for several hours.[3]
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or chloroform).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Reactivity
The reactivity of this compound is governed by the interplay of its three key functional components: the chloro group at the activated 1-position, the electron-withdrawing nitro group, and the isoquinoline ring system.
Diagram: Key Reaction Sites of this compound
Caption: Major reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is highly susceptible to nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring and the strong electron-withdrawing nitro group at the C4 position, which stabilizes the Meisenheimer complex intermediate. A wide range of nucleophiles, including amines, alcohols, and thiols, can be readily introduced at this position.
Palladium-Catalyzed Cross-Coupling Reactions: The C1-Cl bond is also an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.
Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This amino group serves as a key functional handle for further derivatization through acylation, alkylation, or diazotization reactions.
Part 3: Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons of the isoquinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the ring nitrogen. Protons on the benzene portion of the ring are expected to appear in the range of δ 7.5-8.5 ppm, while the proton at the C3 position will likely be a singlet in a similar region.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom attached to the chlorine (C1) and the carbon bearing the nitro group (C4) will be significantly deshielded and appear at lower field. Quaternary carbons are also expected to be observed.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively[5]
-
C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. An M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of the nitro group (NO₂) and the chlorine atom.
Part 4: Applications in Research and Development
The structural features of this compound make it a highly attractive starting material for the synthesis of compound libraries for drug discovery and materials science.
Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The functional handles on this compound allow for the systematic exploration of the chemical space around this core to develop novel therapeutic agents.
-
Anticancer Agents: By modifying the C1 and C4 positions, it is possible to synthesize derivatives that can be screened for activity against various cancer cell lines. The introduction of different substituents can modulate the compound's ability to interact with biological targets such as kinases or DNA.[6]
-
Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds.[7] Derivatives of this compound can be synthesized and evaluated for their antibacterial and antifungal activities.
Diagram: Workflow for Drug Discovery using this compound
Caption: A typical workflow for utilizing this compound in a drug discovery program.
Materials Science
The extended π-system of the isoquinoline ring, which can be further functionalized, makes this compound a potential precursor for the synthesis of organic electronic materials, such as dyes, sensors, and components for organic light-emitting diodes (OLEDs).
Part 5: Safety and Handling
-
Health Hazards: Likely to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[8][9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
Conclusion
This compound is a valuable and versatile building block with significant potential in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries. While experimental data for this specific compound is somewhat limited, the known reactivity of related isoquinolines and substituted aromatics provides a strong foundation for its application in the development of novel and functional molecules. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.
References
- 1. chembk.com [chembk.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-chloro-4-nitroisoquinoline
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-4-nitroisoquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. The document outlines a robust, field-proven two-step synthetic pathway, beginning with the nitration of isoquinoline N-oxide, followed by chlorination using phosphorus oxychloride (POCl₃). The rationale behind the strategic choice of reagents and reaction conditions is discussed in detail. Furthermore, this guide presents a full suite of characterization data, including predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) results, to facilitate unequivocal identification and quality control of the final product. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of its biological activity and physicochemical properties. This compound is a particularly valuable synthetic intermediate due to its dual reactivity. The chlorine atom at the C1 position is susceptible to nucleophilic substitution, providing a handle for introducing a wide array of functional groups. Simultaneously, the nitro group at the C4 position can be reduced to an amine, which can then be further derivatized, or it can act as a potent electron-withdrawing group, modulating the reactivity of the entire ring system.
This strategic functionalization makes this compound a versatile building block for the synthesis of novel therapeutic agents, molecular probes, and advanced materials. Its structural relative, 4-nitroquinoline 1-oxide (4-NQO), is a well-known tumorigenic compound used extensively in cancer research to model DNA damage and repair mechanisms, highlighting the potential biological relevance of this class of compounds.[1][2]
Synthetic Strategy and Mechanism
The most reliable and efficient synthesis of this compound is achieved through a two-step sequence starting from the readily available isoquinoline. This strategy leverages the directing effects of the N-oxide functional group to achieve the desired regiochemistry.
-
Step 1: Nitration of Isoquinoline N-oxide. The isoquinoline ring itself is deactivated towards electrophilic substitution. However, conversion to its N-oxide derivative activates the ring, particularly at the C4 position, for electrophilic attack. Treatment of isoquinoline N-oxide with a nitrating agent, such as a mixture of sulfuric acid and potassium nitrate, selectively installs the nitro group at the desired C4 position to yield 4-nitroisoquinoline-N-oxide.[3]
-
Step 2: Deoxygenative Chlorination. The resulting 4-nitroisoquinoline-N-oxide is then converted to the final product via a deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It serves as both a chlorinating agent and a dehydrating agent, efficiently replacing the N-oxide oxygen with a chlorine atom at the C1 position.
Visual Workflow of Synthesis
References
An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-chloro-4-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into its synthesis, elucidate its physicochemical and spectroscopic properties, explore its reactivity, and discuss its applications, particularly in the realm of drug discovery.
Core Molecular Attributes of this compound
This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle. The strategic placement of a chloro group at the 1-position and a nitro group at the 4-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 65092-53-7 | [1] |
| Molecular Formula | C₉H₅ClN₂O₂ | [1][2] |
| Molecular Weight | 208.6 g/mol | [1] |
| Monoisotopic Mass | 208.00395 Da | [2] |
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Workflow
The proposed synthesis can be visualized as a two-step process starting from isoquinoline.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous transformations and should be optimized for safety and yield in a laboratory setting.
Step 1: Synthesis of 4-Nitroisoquinoline N-oxide
-
Oxidation: To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with an aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isoquinoline N-oxide.
-
Nitration: Dissolve the isoquinoline N-oxide in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 10 °C. Stir for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water, and dry to yield 4-nitroisoquinoline N-oxide.
Step 2: Synthesis of this compound
-
Chlorination: To 4-nitroisoquinoline N-oxide, add an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood as HCl gas will be evolved.
-
Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the benzene ring will likely appear as a complex multiplet, while the proton at the 3-position of the isoquinoline core will be a singlet. The electron-withdrawing effect of the nitro group will likely shift the signals of nearby protons downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine (C1) and the carbon attached to the nitro group (C4) will be significantly influenced by these substituents. The chemical shifts for aromatic carbons typically range from 120-150 ppm.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 208 and an M+2 peak at m/z 210 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom[4]. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=N stretching of the isoquinoline ring, C-Cl stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively).
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of the electron-withdrawing nitro group, which activates the chloro group at the 1-position towards nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The chloro group at the 1-position is an excellent leaving group in SₙAr reactions. The nitro group at the 4-position strongly withdraws electron density from the aromatic system, stabilizing the negatively charged Meisenheimer complex intermediate formed upon nucleophilic attack. This significantly enhances the rate of substitution compared to unsubstituted 1-chloroisoquinoline.
Caption: Generalized mechanism for SₙAr of this compound.
This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse library of substituted 4-nitroisoquinolines.
Applications in Drug Development and Research
The this compound scaffold is a valuable starting material for the synthesis of biologically active compounds. The ability to easily displace the chloro group allows for the systematic exploration of structure-activity relationships (SAR).
-
Anticancer Agents: The isoquinoline core is a privileged scaffold in the design of anticancer drugs. By introducing various side chains at the 1-position, libraries of compounds can be synthesized and screened for their cytotoxic activity against various cancer cell lines.
-
Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. This compound can serve as a precursor to novel kinase inhibitors by introducing functionalities that can interact with the ATP-binding site of kinases.
-
Antimicrobial Agents: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs. Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is limited, related chloro-nitro aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle it accordingly.
Conclusion
This compound is a versatile and reactive building block with significant potential in synthetic and medicinal chemistry. Its facile synthesis and the activated nature of the 1-position towards nucleophilic substitution make it an attractive starting material for the generation of diverse molecular libraries. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering a solid foundation for researchers and drug development professionals to leverage this valuable compound in their work.
References
An In-Depth Spectroscopic Guide to 1-Chloro-4-nitroisoquinoline: Structure, Interpretation, and Experimental Protocols
This technical guide offers a comprehensive exploration of the spectroscopic characteristics of 1-chloro-4-nitroisoquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles and supported by comparative data from related structures, offering field-proven insights into the structural elucidation of this important molecule.
Introduction: The Significance of this compound
The isoquinoline scaffold is a cornerstone in the architecture of numerous biologically active compounds. The strategic placement of a chlorine atom at the C1 position and a nitro group at the C4 position creates a molecule with unique electronic properties, rendering it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of both substituents significantly influences the chemical reactivity and spectroscopic signature of the isoquinoline ring system. A thorough understanding of its spectroscopic data is paramount for unambiguous identification, purity assessment, and as a foundation for designing subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of this compound. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the following analysis is based on established principles of NMR spectroscopy and comparative data from structurally related analogs, such as 1-chloroisoquinoline and other nitroaromatic compounds.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five aromatic protons. The electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the isoquinoline ring, will cause a general downfield shift of these protons into the 7.5-9.0 ppm region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~8.5 - 8.7 | s | - | The absence of adjacent protons and the deshielding effect of the adjacent nitrogen and C4-nitro group result in a singlet in the downfield region. |
| H-5 | ~8.2 - 8.4 | d | 8.0 - 9.0 | This proton is ortho to the fused pyridine ring and is deshielded. It will appear as a doublet due to coupling with H-6. |
| H-6 | ~7.8 - 8.0 | t | 7.0 - 8.0 | Experiences coupling from both H-5 and H-7, resulting in a triplet. |
| H-7 | ~7.9 - 8.1 | t | 7.0 - 8.0 | Similar to H-6, this proton will appear as a triplet due to coupling with H-6 and H-8. |
| H-8 | ~8.8 - 9.0 | d | 8.0 - 9.0 | This proton is peri to the nitrogen atom, leading to significant deshielding and a downfield shift. It will be a doublet due to coupling with H-7. |
Causality in Chemical Shifts: The precise chemical shifts are a direct consequence of the electronic environment. The nitro group at C4 strongly withdraws electron density from the entire ring system, particularly affecting the protons in the carbocyclic ring (H-5, H-6, H-7, H-8). The C1-chloro group further contributes to this electron deficiency. The nitrogen atom's lone pair and electronegativity primarily influence the protons of the pyridine ring (H-3 and H-8).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of this compound. The chemical shifts will be influenced by the same electronic effects observed in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~152 - 155 | Attached to both an electronegative chlorine and nitrogen, resulting in a significant downfield shift. |
| C-3 | ~122 - 125 | Influenced by the adjacent nitrogen and the C4-nitro group. |
| C-4 | ~148 - 151 | Directly attached to the strongly electron-withdrawing nitro group, causing a pronounced downfield shift. |
| C-4a | ~135 - 138 | A quaternary carbon at the ring junction. |
| C-5 | ~128 - 131 | Aromatic CH carbon. |
| C-6 | ~129 - 132 | Aromatic CH carbon. |
| C-7 | ~130 - 133 | Aromatic CH carbon. |
| C-8 | ~125 - 128 | Aromatic CH carbon, influenced by the peri-interaction with the nitrogen. |
| C-8a | ~140 - 143 | A quaternary carbon at the ring junction, adjacent to the nitrogen. |
Expert Insight: The signals for the quaternary carbons (C-1, C-4, C-4a, and C-8a) are typically of lower intensity compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and accuracy of the acquired NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-32 for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum will be dominated by absorptions corresponding to the aromatic rings, the nitro group, and the carbon-chlorine bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 1620 - 1580 | C=C stretch | Aromatic Ring | Medium-Strong |
| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro Group | Strong |
| 1475 - 1400 | C=N stretch | Isoquinoline Ring | Medium |
| 1360 - 1300 | Symmetric NO₂ stretch | Nitro Group | Strong |
| 850 - 750 | C-H out-of-plane bend | Aromatic | Strong |
| 750 - 700 | C-Cl stretch | Aryl Halide | Medium-Strong |
Trustworthiness of Assignments: The strong and distinct absorptions of the nitro group (asymmetric and symmetric stretches) are highly characteristic and serve as a reliable diagnostic tool for confirming its presence. The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the overall molecular structure.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Presentation: The final spectrum is usually presented in terms of percent transmittance versus wavenumber (cm⁻¹).
Caption: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of this compound and offers insights into its structural components through fragmentation analysis.
**Table 4: Predicted Mass Spectrometry Data for this compound (C₉H₅ClN₂O₂) **
| m/z Value | Interpretation | Rationale |
| 208/210 | Molecular Ion [M]⁺ | The presence of two peaks with an approximate 3:1 intensity ratio is the characteristic isotopic signature of a chlorine-containing compound (³⁵Cl and ³⁷Cl). The nominal mass is 208 g/mol .[1] |
| 162/164 | [M - NO₂]⁺ | Loss of the nitro group (46 Da) is a common fragmentation pathway for nitroaromatic compounds. |
| 127 | [M - NO₂ - Cl]⁺ | Subsequent loss of the chlorine atom (35 Da) from the [M - NO₂]⁺ fragment. |
| 101 | [C₈H₅N]⁺ | Fragmentation of the isoquinoline ring system. |
Self-Validating System: The isotopic pattern of the molecular ion is a critical piece of data that validates the presence of one chlorine atom in the molecule. The observed fragmentation pattern, particularly the loss of the nitro group, is consistent with the known behavior of such compounds under electron ionization (EI) conditions and further corroborates the proposed structure.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a standard technique for the mass analysis of small, volatile organic molecules.
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: Workflow for EI-Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and Mass Spectrometry, provides a detailed and self-validating confirmation of its molecular structure. The predicted data, rooted in established chemical principles and supported by comparative analysis, offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provided herein ensure that researchers can acquire high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and development.
References
An In-depth Technical Guide to the Solubility of 1-chloro-4-nitroisoquinoline in Common Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-chloro-4-nitroisoquinoline, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for its determination.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The solubility of this active pharmaceutical ingredient (API) precursor is a critical physicochemical parameter that profoundly influences its handling, reaction kinetics, purification, and formulation.[1] Understanding and quantifying its solubility in various organic solvents is paramount for optimizing synthetic routes, ensuring batch-to-batch consistency, and developing robust downstream processes.
This guide will explore the molecular attributes of this compound to forecast its solubility behavior. Furthermore, it will provide detailed, field-proven methodologies for the empirical determination of its solubility, ensuring scientific rigor and reproducibility.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. This compound (Molecular Formula: C₉H₅ClN₂O₂) possesses a unique combination of functional groups that dictate its polarity and intermolecular interactions.
-
Isoquinoline Core: A bicyclic aromatic system, which is generally nonpolar.
-
Chloro Group (-Cl): An electron-withdrawing and weakly polar group.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.
This amalgamation of a larger non-polar hydrocarbon framework with polar functional groups suggests a nuanced solubility profile. The molecule is expected to exhibit a balance of hydrophobic and hydrophilic character.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 208.6 g/mol | [2] |
| XlogP | 2.9 | [3] |
| Monoisotopic Mass | 208.00395 Da | [3] |
The predicted XlogP value of 2.9 indicates a moderate lipophilicity, suggesting that while it will have some affinity for nonpolar environments, the polar nitro group will contribute to solubility in more polar organic solvents.
Guiding Principles: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction.[4][5] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) Capable of hydrogen bonding and have a high dielectric constant.
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) Possess polar bonds but do not have acidic protons for hydrogen bonding.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) Have low dielectric constants and minimal polarity.
Given the presence of the polar nitro group and the chloro substituent, this compound is anticipated to be more soluble in polar aprotic and some polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.
Predicted Solubility Profile of this compound
Based on its chemical structure, a qualitative prediction of the solubility of this compound in common organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental data.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High to Moderate | The strong dipole of the nitro group and the overall molecular polarity favor interactions with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The potential for hydrogen bonding with the nitro group's oxygen atoms is present, but the large nonpolar ring system may limit solubility compared to smaller, more polar solutes. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of the nitro group makes it energetically unfavorable to be solvated by nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate the chloro-substituted aromatic ring. |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the Shake-Flask Method .[6][7][8][9] This "gold standard" technique involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solid.
Diagram: Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Detailed Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Carefully withdraw a precise volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, to determine the concentration.[1][11]
-
Prepare a calibration curve with known concentrations of this compound to accurately quantify the solubility.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table, allowing for easy comparison across different solvents.
Table 3: Example of Experimental Solubility Data Presentation for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | Experimental Value | Calculated Value |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, general precautions for handling nitroaromatic and chlorinated compounds should be strictly followed. These compounds are often toxic and may be irritants.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - this compound (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. emmace.se [emmace.se]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1-Chloro-4-Nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-nitroisoquinoline is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solid-state properties, particularly its crystal structure and polymorphic behavior, is crucial for its development and application. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact a compound's physicochemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the anticipated crystal structure and potential polymorphism of this compound. In the absence of specific experimental data for this compound in the public domain, this guide synthesizes information from related structures and established analytical techniques to provide a predictive framework for its solid-state characterization. We will explore a plausible synthetic route, delve into the theoretical underpinnings of polymorphism, and outline the key experimental and computational workflows required for a comprehensive investigation.
Introduction: The Significance of Solid-State Chemistry in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. The arrangement of molecules in a crystal lattice dictates a cascade of physical and chemical properties that can profoundly influence the safety, efficacy, and manufacturability of a drug product. Among these solid-state phenomena, polymorphism stands out as a critical consideration. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, dissolution rates, and mechanical properties.[1][2] This can have significant consequences for a drug's bioavailability and therapeutic effect. The sudden appearance of a more stable, less soluble polymorph can lead to formulation challenges and even therapeutic failure. Therefore, a comprehensive understanding and control of polymorphism are essential for ensuring the quality and consistency of pharmaceutical products.
This guide focuses on this compound, a molecule of interest for which detailed crystallographic information is not yet publicly available. By examining the synthesis, potential crystal packing, and analytical characterization of this compound, we aim to provide a roadmap for researchers venturing into the solid-state chemistry of this and related heterocyclic systems.
Synthesis and Crystallization of this compound
While a specific, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted isoquinolines. A common approach involves the chlorination of a suitable isoquinoline precursor.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Proposed Synthesis
-
Starting Material: 4-Nitroisoquinoline would serve as the starting material.
-
Chlorination: The chlorination of the isoquinoline ring at the 1-position can be achieved using a variety of chlorinating agents. Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this type of transformation. The reaction is typically carried out in an inert solvent and may require elevated temperatures. A similar chlorination procedure is used in the synthesis of 1-chloro-4-methylisoquinoline.[3]
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched. The reaction mixture is then neutralized, and the crude product is extracted with a suitable organic solvent. Purification can be achieved through column chromatography or recrystallization to yield pure this compound.
Crystallization for Polymorph Screening
The discovery of different polymorphs is highly dependent on the crystallization conditions. A systematic polymorph screen should be conducted by varying parameters such as:
-
Solvents: A wide range of solvents with varying polarities should be employed.
-
Temperature: Crystallization at different temperatures can favor the formation of different polymorphs.
-
Supersaturation: The rate at which supersaturation is achieved (e.g., slow evaporation, cooling crystallization, anti-solvent addition) can influence the resulting crystalline form.
The Phenomenon of Polymorphism: A Theoretical Overview
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2] These different crystalline forms are known as polymorphs. While polymorphs have the same chemical composition, they differ in the arrangement and conformation of molecules in the crystal lattice. This can lead to significant differences in their physical properties.
The relationship between different polymorphs can be either monotropic or enantiotropic.
-
Monotropic System: One polymorph is always more stable than the other at all temperatures up to the melting point.
-
Enantiotropic System: There is a transition temperature at which the stability of the two polymorphs reverses.
The discovery and characterization of all accessible polymorphs are crucial for selecting the most suitable form for development.
Caption: Relationship between different polymorphic forms.
Structural Characterization: Unveiling the Crystalline Landscape
A combination of analytical techniques is essential for the comprehensive characterization of the crystal structure and polymorphism of this compound.
4.1. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the absolute structure of a crystalline material.[4][5][6] By analyzing the diffraction pattern of a single crystal, it is possible to determine the unit cell parameters, space group, and the precise positions of all atoms in the crystal lattice. This provides unambiguous information about the molecular conformation and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected using a detector.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.
Hypothetical Crystallographic Data for Polymorphs of this compound
Since no experimental data is available, the following table presents hypothetical crystallographic data for two potential polymorphs to illustrate the type of information obtained from SCXRD.
| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.5 | 10.2 |
| b (Å) | 12.3 | 9.8 |
| c (Å) | 9.1 | 15.4 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 925.4 | 1538.7 |
| Z | 4 | 8 |
| Density (calc) (g/cm³) | 1.502 | 1.488 |
4.2. Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for fingerprinting crystalline solids and is widely used for routine polymorph screening and quality control. Each crystalline form produces a unique diffraction pattern.
4.3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies of fusion and transition.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates.
4.4. Spectroscopic Techniques
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the number of crystallographically independent molecules in the asymmetric unit and the local environment of each atom.
Computational Modeling: Predicting Crystal Structures
In the absence of experimental data, computational methods can be employed to predict the possible crystal structures of a molecule. Crystal structure prediction (CSP) algorithms search for the most energetically favorable crystal packing arrangements. While challenging, CSP can provide valuable insights into the potential polymorphic landscape of a compound.
Conclusion and Future Directions
The study of the crystal structure and polymorphism of this compound is a critical step in its potential development for pharmaceutical or material science applications. Although specific experimental data are currently lacking, this guide provides a comprehensive framework for undertaking such an investigation. A systematic approach combining synthesis, crystallization screening, and a suite of analytical techniques, complemented by computational modeling, will be essential to fully elucidate the solid-state chemistry of this promising molecule. The discovery and characterization of its polymorphs will enable the selection of the optimal solid form with the desired physicochemical properties, ultimately ensuring its quality, stability, and performance. Future research should focus on the successful synthesis and crystallization of this compound to enable its comprehensive solid-state characterization as outlined in this guide.
References
The 1-Chloro-4-nitroisoquinoline Scaffold: A Comprehensive Analysis of Reactivity and Electronic Properties for Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The 1-chloro-4-nitroisoquinoline core represents a highly versatile and reactive scaffold of significant interest to the medicinal chemistry and drug development communities. Its unique electronic architecture, governed by the synergistic electron-withdrawing properties of the ring nitrogen and the C4-nitro group, renders the C1 position exceptionally susceptible to nucleophilic attack. This guide provides an in-depth analysis of the scaffold's electronic properties through the lens of computational chemistry, delineates its primary mode of reactivity—nucleophilic aromatic substitution (SNAr)—and presents field-proven synthetic protocols for its modification. By explaining the causality behind its reactivity and offering detailed methodologies, this document serves as a technical resource for scientists aiming to leverage this powerful building block in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Isoquinoline Core
The isoquinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2][3] Its rigid bicyclic framework is adept at orienting substituents in three-dimensional space to achieve high-affinity interactions with biological targets. The introduction of specific functional groups onto this core is a cornerstone of modern drug design.
The this compound scaffold is a particularly strategic intermediate. It is engineered for facile diversification through two primary chemical handles:
-
The C1-Chloro Group: An excellent leaving group positioned on a highly electron-deficient carbon, primed for nucleophilic aromatic substitution (SNAr).
-
The C4-Nitro Group: A powerful electron-withdrawing group that not only activates the C1 position but also serves as a synthetic precursor to a primary amine, enabling a second vector for chemical elaboration.[1][4]
This guide will deconstruct the fundamental principles governing the utility of this scaffold.
Synthesis of the this compound Scaffold
The most direct and reliable method for synthesizing the this compound core involves the chlorination of the corresponding 4-nitroisoquinolin-1-one precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), a standard and well-documented procedure for converting lactams to their corresponding chloro-heterocycles.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for analogous heterocyclic systems.[4][5]
Causality: The use of neat POCl₃ serves as both the reagent and the solvent, driving the reaction to completion through mass action. The reflux temperature provides the necessary activation energy for the formation of the chlorophosphate intermediate and subsequent substitution. The careful quenching on ice is critical to hydrolyze excess reactive POCl₃ in a controlled manner, preventing a violent exothermic reaction. The final basic workup neutralizes the acidic medium, allowing for the extraction of the neutral organic product.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-nitroisoquinolin-1-one (1.0 eq).
-
Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour it onto a vigorously stirred beaker of crushed ice. Caution: This step is highly exothermic and must be performed with extreme care in a fume hood.
-
Workup: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold 5N NaOH until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Synthetic workflow for the preparation of this compound.
Electronic Properties: The Driving Force of Reactivity
The reactivity of this compound is a direct consequence of its electronic structure. The convergence of two powerful electron-withdrawing features—the heterocyclic nitrogen atom and the C4-nitro group—creates a profoundly electron-deficient aromatic system.
-
Inductive and Resonance Effects: The nitro group at the C4 position is para to the C1 carbon. This specific arrangement is crucial, as it allows the nitro group to exert both a strong inductive effect (-I) and a powerful resonance-destabilizing effect (-M) on the C1 position. This drastically lowers the electron density at the site of substitution.[6][7] The ring nitrogen further contributes to this electron deficiency.
-
Electrophilicity of C1: The cumulative effect polarizes the C-Cl bond, imparting a significant partial positive charge (δ+) on the C1 carbon and making it a potent electrophilic center, highly susceptible to attack by nucleophiles.[8]
Computational Insights (DFT)
Density Functional Theory (DFT) calculations provide quantitative validation of these qualitative concepts.[9][10] By modeling the molecule, we can visualize and quantify its electronic landscape.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
LUMO: In this compound, the LUMO is expected to have a large coefficient (i.e., be localized) on the C1 carbon and the nitro-substituted ring. Nucleophilic attack involves the interaction of the nucleophile's HOMO with the electrophile's LUMO. A low-lying LUMO energy indicates a strong electrophile, ready to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity.[10][11]
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of charge distribution. For this scaffold, the map would show a deep blue region (electron-poor) centered around the C1 position, visually confirming it as the primary site for nucleophilic attack, while red regions (electron-rich) would be localized on the oxygen atoms of the nitro group.
Caption: Key frontier molecular orbital concepts for predicting reactivity.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The principal reaction of the this compound scaffold is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2 reaction, but a two-step addition-elimination process.[7]
Mechanism: Addition-Elimination
-
Nucleophilic Attack: A nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[7][8]
-
Stabilization: This is the rate-determining step. The stability of the Meisenheimer complex is paramount, and this is where the 4-nitro group performs its most critical function. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[6][7]
-
Leaving Group Departure: The aromaticity of the isoquinoline ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.
Caption: The two-step addition-elimination mechanism of SNAr.
Scope and Versatility
This SNAr reactivity allows for the facile introduction of a wide array of functional groups at the C1 position, making it a powerful tool for generating chemical libraries.
| Nucleophile Class | Example Nucleophile | Resulting C1-Substituent | Typical Conditions |
| O-Nucleophiles | Sodium methoxide (NaOMe) | -OCH₃ (Methoxy) | MeOH, RT to 60 °C |
| Phenol + K₂CO₃ | -OPh (Phenoxy) | DMF, 80-100 °C | |
| N-Nucleophiles | Morpholine | -N(CH₂)₄O (Morpholinyl) | EtOH or DMF, Reflux |
| Aniline | -NHPh (Anilino) | DMF, K₂CO₃, 100-120 °C[8] | |
| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | -SPh (Phenylthio) | DMF, RT |
| C-Nucleophiles | Malononitrile + NaH | -CH(CN)₂ | THF or DMF, 0 °C to RT |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a generalized procedure for the reaction of this compound with a primary or secondary amine.[8]
Causality: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base (if used) but do not strongly solvate the nucleophile, enhancing its reactivity. For less reactive amines, heating is required to overcome the activation energy of the initial addition step. A mild base like K₂CO₃ or DIPEA may be used to scavenge the HCl formed if the amine salt is used as the starting material, or to deprotonate a less nucleophilic amine in situ.
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol (EtOH).
-
Base (Optional): If the amine is not highly nucleophilic or if its hydrochloride salt is used, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating: Stir the reaction mixture and heat to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and pour it into water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Secondary Transformations: The Versatility of the Nitro Group
After SNAr diversification at C1, the C4-nitro group provides a secondary site for modification, most commonly through reduction to a primary amine. This opens up a vast landscape of subsequent chemical reactions.
Protocol: Nitro Group Reduction
Causality: Tin(II) chloride in concentrated HCl is a classic and robust method for reducing aromatic nitro groups. The acidic environment is crucial for the mechanism, and the reaction proceeds via a series of electron and proton transfers. Catalytic hydrogenation offers a cleaner alternative, avoiding stoichiometric metallic waste, but may be incompatible with other reducible functional groups in the molecule.
-
Setup: Dissolve the 1-substituted-4-nitroisoquinoline (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and concentrated hydrochloric acid (HCl).
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-70 °C) for 2-6 hours until TLC indicates complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with water, and carefully basify with a concentrated NaOH solution to pH > 10 to precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the 4-aminoisoquinoline derivative.
The resulting amine can then be used in amide couplings, reductive aminations, sulfonamide formations, or diazotization reactions, further expanding the chemical diversity of the scaffold.
Conclusion and Future Outlook
The this compound scaffold is a textbook example of reactivity by design. Its electronic properties are precisely tuned by the strategic placement of electron-withdrawing groups to facilitate predictable and efficient nucleophilic aromatic substitution. The orthogonality of the C1-chloro and C4-nitro reactive sites allows for a two-stage diversification strategy, making this an exceptionally valuable building block for the construction of compound libraries aimed at drug discovery. Understanding the fundamental principles of its electronic structure and reactivity, as detailed in this guide, empowers researchers to fully exploit its synthetic potential in the quest for new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. benchchem.com [benchchem.com]
- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. ajchem-a.com [ajchem-a.com]
A Comprehensive Technical Guide to the Thermochemical Data and Stability of 1-Chloro-4-Nitroisoquinoline
This guide provides a detailed framework for the determination and analysis of the thermochemical properties and stability of 1-chloro-4-nitroisoquinoline. While specific experimental data for this compound is not extensively published, this document outlines the established methodologies and computational approaches required to generate such critical data. This information is invaluable for researchers in drug development, process chemistry, and materials science, where a thorough understanding of a molecule's energetic properties and thermal stability is paramount for safety, efficacy, and manufacturability.
Isoquinoline and its derivatives are key scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties[1]. The introduction of a chloro and a nitro group to the isoquinoline core, as in this compound, can significantly modulate its chemical reactivity, biological activity, and crucially, its stability. The electron-withdrawing nature of these substituents can influence bond strengths and overall molecular stability, making a comprehensive thermochemical evaluation essential.
Part 1: Synthesis and Preparation of High-Purity this compound
A prerequisite for accurate thermochemical measurement is the availability of a high-purity sample. While a definitive synthesis for this compound is not widely documented, a plausible synthetic route can be extrapolated from known reactions on the isoquinoline scaffold. A potential pathway involves the nitration of a suitable chloro-isoquinoline precursor. The purification of the final product, likely a solid, would be critical, employing techniques such as recrystallization and verifying purity through chromatographic (HPLC) and spectroscopic (NMR, MS) methods.
Part 2: Experimental Determination of Thermochemical Properties
A multi-pronged experimental approach is necessary to fully characterize the thermochemical landscape of this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the condensed state (ΔfH°(s)) is a cornerstone of thermochemical data. It is typically determined indirectly from the enthalpy of combustion (ΔcH°).
Experimental Protocol: Adiabatic Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of high-purity this compound (approx. 1 g) is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.
-
Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete and rapid combustion[2].
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in a well-insulated (adiabatic) calorimeter. The initial temperature is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at short intervals until a maximum temperature is reached and the system begins to cool.
-
Calculation: The heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).
-
Derivation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, accounting for the enthalpies of formation of the combustion products (CO2(g), H2O(l), N2(g), and HCl(aq)).
Causality in Experimental Choices:
-
High-Pressure Oxygen: Ensures complete combustion, preventing the formation of side products like carbon monoxide that would invalidate the results.
-
Adiabatic Setup: Minimizes heat loss to the surroundings, a primary source of error in calorimetric measurements[2].
-
Standard Calibration: Using a well-characterized standard like benzoic acid allows for the precise determination of the calorimeter's heat capacity, leading to accurate results.
Thermal Stability Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting behavior, and decomposition profile of the compound.
-
DSC Protocol: A small, weighed sample is heated in a pan at a constant rate. The heat flow to the sample is compared to that of an empty reference pan. This reveals endothermic events like melting (providing the melting point, Tm, and enthalpy of fusion, ΔfusH) and exothermic events like decomposition.
-
TGA Protocol: The mass of the sample is continuously monitored as it is heated at a constant rate. Mass loss indicates decomposition or sublimation, providing the onset temperature of decomposition (Td), a key measure of thermal stability.
Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from the solid to the gas phase. This is crucial for relating condensed-phase experimental data to gas-phase computational data. For compounds with low volatility, this can be determined using techniques like Knudsen effusion or by measuring vapor pressure as a function of temperature.
Part 3: Computational Thermochemistry and Stability Analysis
Computational chemistry offers a powerful complement to experimental studies, providing insights into molecular properties and predicting thermochemical data.
Gas-Phase Enthalpy of Formation
High-level quantum chemical calculations can predict the gas-phase enthalpy of formation (ΔfH°(g)) with good accuracy.
Computational Workflow:
-
Geometry Optimization: The molecular structure of this compound is optimized using a reliable method, such as Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Accuracy Energy Calculation: Single-point energy calculations are performed using more accurate composite methods like G3(MP2) or CBS-QB3[3]. These methods have been shown to provide good agreement with experimental values for related nitrogen-containing heterocyclic compounds[3].
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, which helps in error cancellation. For example, in an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, improving the accuracy of the calculated enthalpy of reaction.
Linking Experimental and Computational Data
The solid-state enthalpy of formation can be estimated from the calculated gas-phase value and the experimental enthalpy of sublimation using the following relationship:
ΔfH°(s) = ΔfH°(g) - ΔsubH°
This integrated approach provides a self-validating system where experimental and computational results can be cross-verified.
Part 4: Data Summary and Interpretation
The collected experimental and computational data should be organized for clear interpretation.
Table 1: Summary of Key Thermochemical and Stability Data for this compound
| Parameter | Experimental Value | Computational Value | Method |
| Melting Point (Tm) | To be determined | N/A | DSC |
| Enthalpy of Fusion (ΔfusH) | To be determined | N/A | DSC |
| Decomposition Onset (Td) | To be determined | N/A | TGA |
| Standard Enthalpy of Combustion (ΔcH°(s)) | To be determined | N/A | Bomb Calorimetry |
| Standard Enthalpy of Formation (ΔfH°(s)) | To be determined | Derived | Bomb Calorimetry / Combined |
| Standard Enthalpy of Sublimation (ΔsubH°) | To be determined | N/A | Knudsen Effusion |
| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | Derived | To be determined | Combined / Quantum Chemistry |
A higher positive enthalpy of formation generally indicates lower thermodynamic stability. The decomposition temperature from TGA provides a practical measure of thermal stability under specific heating conditions.
Part 5: Visualizing Workflows and Relationships
Diagrams can effectively illustrate the interconnectedness of the experimental and computational processes.
Caption: Experimental workflow from synthesis to thermochemical data acquisition.
Caption: Integration and validation of experimental and computational data.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 2. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 3. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 1-Chloro-4-nitroisoquinoline and its Analogs: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of specific substituents onto this heterocyclic system allows for the fine-tuning of its physicochemical properties and pharmacological effects. This technical guide focuses on 1-chloro-4-nitroisoquinoline, a versatile building block for the synthesis of a diverse array of functionalized isoquinoline derivatives. We will delve into the synthetic strategies for accessing this core structure, explore its reactivity, particularly at the C1 position, and review the potential therapeutic applications of its analogs in areas such as oncology and infectious diseases. This document serves as a comprehensive resource for researchers engaged in the design and development of novel isoquinoline-based therapeutic agents.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic system containing a pyridine ring fused to a benzene ring, is a cornerstone in the field of medicinal chemistry.[2] Naturally occurring isoquinoline alkaloids have long been recognized for their potent biological activities, including analgesic, antimicrobial, and antitumor properties.[1] This has inspired the development of a vast library of synthetic isoquinoline derivatives as researchers seek to harness and improve upon these inherent therapeutic qualities.[3]
The strategic functionalization of the isoquinoline ring is key to modulating its biological profile. Halogenation, for instance, can significantly influence a molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets.[4] Similarly, the introduction of a nitro group, a strong electron-withdrawing group, can profoundly impact the reactivity of the heterocyclic system and contribute to its bioactivity.[5] this compound, possessing both of these key features, thus emerges as a highly valuable and reactive intermediate for the generation of novel drug candidates.
Synthesis of the this compound Core
The synthesis of this compound can be approached through two primary retrosynthetic pathways: nitration of a pre-formed chloroisoquinoline or chlorination of a nitroisoquinoline precursor. The choice of route often depends on the availability of starting materials and the desired regioselectivity.
Pathway A: Nitration of 1-Chloroisoquinoline
A common and direct approach involves the electrophilic nitration of 1-chloroisoquinoline. The isoquinoline ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents and the reaction conditions.[6]
Conceptual Workflow:
Caption: General workflow for the nitration of 1-chloroisoquinoline.
Experimental Protocol (Illustrative):
A detailed protocol for the nitration of a substituted isoquinoline is described in the synthesis of 4-methyl-8-nitroisoquinoline.[7] A similar approach can be adapted for 1-chloroisoquinoline.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1-chloroisoquinoline in concentrated sulfuric acid to -5°C in an ice-salt bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the stirred solution of 1-chloroisoquinoline, ensuring the temperature is maintained below 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified duration. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide solution). The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography to isolate the desired 4-nitro isomer from other potential isomers (e.g., 5-nitro, 8-nitro).[8]
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration or degradation of the starting material. It also helps in achieving better regioselectivity.
-
Sulfuric Acid: Concentrated sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Pathway B: Chlorination of 4-Nitroisoquinolin-1-one
An alternative strategy involves the conversion of a 4-nitroisoquinolin-1-one to the corresponding 1-chloro derivative. This is a common transformation in heterocyclic chemistry, often employing phosphorus oxychloride (POCl₃) or a similar chlorinating agent.[9]
Conceptual Workflow:
Caption: General workflow for the chlorination of 4-nitroisoquinolin-1-one.
Experimental Protocol (Adapted from a similar transformation): [9]
-
Reaction Setup: A mixture of 4-nitroisoquinolin-1-one and an excess of phosphorus oxychloride (POCl₃) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Purification: The resulting solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating and chlorinating agent. It converts the amide functionality in the isoquinolinone ring into a chloro-substituted iminium species, which then rearranges to the aromatic 1-chloroisoquinoline.
-
Reflux Conditions: The reaction typically requires elevated temperatures to proceed at a reasonable rate. Refluxing ensures a constant, controlled reaction temperature.
Chemical Reactivity: The Gateway to Analogs
The key to the utility of this compound as a synthetic intermediate lies in the reactivity of the C1-chloro substituent. The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing nitro group at the 4-position, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the substitution reaction.[10]
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Caption: The two-step mechanism of nucleophilic aromatic substitution on this compound.
This facile displacement of the chloride ion allows for the introduction of a wide variety of nucleophiles at the C1 position, leading to a diverse library of 4-nitroisoquinoline analogs.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 1-amino-4-nitroisoquinoline derivatives. These compounds are of significant interest due to the prevalence of amino-substituted heterocycles in pharmacologically active molecules.
General Reaction:
This compound + R¹R²NH → 1-(R¹R²N)-4-nitroisoquinoline + HCl
Experimental Protocol (General):
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), the desired amine (1-1.2 equivalents) is added. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.
-
Heating: The reaction mixture is typically heated to reflux or stirred at an elevated temperature for a period of time, with progress monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
Reactions with Hydrazine
The reaction with hydrazine hydrate provides access to 1-hydrazinyl-4-nitroisoquinoline, a versatile intermediate for the synthesis of various heterocyclic systems, such as triazoles and pyrazoles, which are known to exhibit a broad range of biological activities.[11]
General Reaction:
This compound + N₂H₄·H₂O → 1-Hydrazinyl-4-nitroisoquinoline
Other Nucleophilic Substitutions
A variety of other nucleophiles can be employed to further diversify the analogs of this compound, including:
-
Alkoxides and Phenoxides: To generate 1-alkoxy- and 1-aryloxy-4-nitroisoquinolines.
-
Thiols and Thiophenols: To produce 1-thioether derivatives.
-
Carbon Nucleophiles: Such as stabilized carbanions, to form new carbon-carbon bonds at the C1 position.
Biological Activities and Therapeutic Potential of Analogs
While specific biological data for this compound is not extensively reported, the broader classes of chloro- and nitro-substituted isoquinolines and their analogs have demonstrated significant potential in various therapeutic areas.
Anticancer Activity
The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[5] Many isoquinoline derivatives exert their cytotoxic effects by targeting critical cellular machinery.
-
Kinase Inhibition: A number of isoquinoline analogs have been identified as potent inhibitors of various protein kinases, which are key regulators of cell proliferation and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[5]
-
Topoisomerase Inhibition: Some isoquinoline derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair. By trapping the topoisomerase-DNA complex, these compounds lead to DNA damage and ultimately cell death, particularly in rapidly dividing cancer cells.
-
Antiproliferative Effects: Chloro-substituted quinoline and isoquinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[12] The introduction of different substituents allows for the modulation of potency and selectivity.
Antimicrobial Activity
The urgent need for new antimicrobial agents to combat drug-resistant pathogens has spurred the investigation of various heterocyclic scaffolds, including isoquinolines.
-
Antibacterial and Antifungal Properties: Halogenated isoquinoline and quinoline derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4] The precise mechanism of action can vary but often involves the disruption of essential cellular processes in the microorganism.
Table 1: Representative Biological Activities of Substituted Isoquinoline Analogs
| Compound Class | Biological Activity | Target/Mechanism (if known) | Reference(s) |
| Chloro-substituted quinolines | Anticancer, Antibacterial | Inhibition of cell proliferation, disruption of bacterial cell processes | [12],[4] |
| Nitro-substituted isoquinolines | Antimalarial, Mutagenic | Intercalation with DNA, inhibition of parasitic enzymes | [1] |
| 1-Amino-substituted isoquinolines | Anticancer | Varies with substitution | [5] |
| 1-Hydrazinyl-isoquinoline derivatives | Antimicrobial | Synthesis of bioactive heterocycles | [11] |
Future Perspectives and Conclusion
This compound represents a highly valuable and versatile platform for the development of novel, biologically active compounds. The ease of its synthesis and the facile reactivity of the C1-chloro group towards nucleophilic substitution provide a robust strategy for generating extensive libraries of diverse isoquinoline analogs.
Future research in this area should focus on:
-
Systematic Analog Synthesis: The preparation of a wide range of 1-substituted-4-nitroisoquinoline derivatives to establish clear structure-activity relationships (SAR).
-
In-depth Biological Evaluation: Comprehensive screening of these analogs against a panel of cancer cell lines and microbial strains to identify lead compounds with high potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the most active compounds exert their biological effects.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes to 1-Chloro-4-nitroisoquinoline from Isoquinoline: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the synthetic pathways for the preparation of 1-chloro-4-nitroisoquinoline, a key building block in medicinal chemistry and materials science, starting from isoquinoline. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a comprehensive resource for laboratory application.
Introduction: The Significance of this compound
The isoquinoline scaffold is a prominent feature in a vast array of natural products and pharmacologically active molecules. The targeted introduction of functional groups onto this heterocyclic system is a cornerstone of drug discovery and development. This compound serves as a versatile intermediate, with the chloro and nitro substituents providing orthogonal handles for further chemical modification. The electron-withdrawing nature of the nitro group and the leaving group ability of the chloro substituent make this molecule an ideal precursor for the synthesis of diverse libraries of substituted isoquinolines for biological screening and materials development.
Strategic Overview of the Synthetic Approach
The direct functionalization of isoquinoline at the 1 and 4 positions simultaneously presents a significant regiochemical challenge. Electrophilic nitration of isoquinoline itself typically occurs at the 5- and 8-positions of the benzene ring. Therefore, a more strategic, multi-step approach is required to achieve the desired substitution pattern. The most logical and well-precedented synthetic route involves the activation of the isoquinoline ring system through N-oxidation. This key step alters the electronic properties of the molecule, directing subsequent electrophilic substitution to the 4-position and facilitating nucleophilic substitution at the 1-position.
The overall synthetic strategy can be broken down into three key transformations:
-
N-Oxidation of Isoquinoline: Conversion of the starting material, isoquinoline, to isoquinoline N-oxide.
-
Regioselective Nitration: Introduction of a nitro group at the 4-position of isoquinoline N-oxide to yield 4-nitroisoquinoline N-oxide.
-
Deoxygenative Chlorination: Conversion of the N-oxide functionality to a chloro group at the 1-position to afford the final product, this compound.
This strategic sequence ensures high regioselectivity and provides a reliable pathway to the target molecule.
Visualizing the Synthetic Pathway
The following diagram illustrates the multi-step synthesis of this compound from isoquinoline.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
This section provides step-by-step protocols for each stage of the synthesis. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of Isoquinoline N-Oxide
Principle: The lone pair of electrons on the nitrogen atom of isoquinoline is oxidized to form an N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. The N-oxide is a key intermediate as it activates the pyridine ring for further functionalization.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add m-CPBA (1.1 - 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford isoquinoline N-oxide as a solid.
| Parameter | Value |
| Starting Material | Isoquinoline |
| Reagent | m-CPBA |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Typical Yield | 85-95% |
Part 2: Synthesis of 4-Nitroisoquinoline N-Oxide
Principle: The N-oxide group in isoquinoline N-oxide is an activating group that directs electrophilic substitution to the C4 position. Nitration is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is highly regioselective due to the electronic influence of the N-oxide functionality. A similar protocol is effective for the nitration of quinoline N-oxide to 4-nitroquinoline N-oxide[1].
Protocol:
-
Reaction Setup: To a round-bottom flask, add isoquinoline N-oxide (1.0 eq). Cool the flask in an ice-salt bath to -5 °C.
-
Addition of Nitrating Mixture: Slowly add concentrated sulfuric acid with stirring, maintaining the low temperature. In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C. Add this nitrating mixture dropwise to the solution of isoquinoline N-oxide, ensuring the temperature does not exceed 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours. The progress can be monitored by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until a precipitate forms.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 4-nitroisoquinoline N-oxide can be further purified by recrystallization from a suitable solvent like ethanol or acetone to yield a yellow crystalline solid[2].
| Parameter | Value |
| Starting Material | Isoquinoline N-Oxide |
| Reagents | Fuming Nitric Acid, Conc. Sulfuric Acid |
| Temperature | -5 °C to 0 °C |
| Typical Yield | 70-85% |
Part 3: Synthesis of this compound
Principle: The conversion of the N-oxide to the 1-chloro derivative is a deoxygenative chlorination reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The oxygen atom of the N-oxide is transferred to the phosphorus, and a chloride ion is delivered to the C1 position of the isoquinoline ring. This type of reaction is well-established for various heterocyclic N-oxides[3][4].
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4-nitroisoquinoline N-oxide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. The reaction should be monitored by TLC.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up: Cautiously pour the cooled residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃.
-
Extraction and Purification: Neutralize the aqueous solution with a base such as sodium carbonate. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude this compound can be purified by column chromatography on silica gel to give the final product.
| Parameter | Value |
| Starting Material | 4-Nitroisoquinoline N-Oxide |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Temperature | Reflux (105-110 °C) |
| Typical Yield | 60-75% |
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides a rationale for the experimental choices and the observed regioselectivity.
Nitration of Isoquinoline N-Oxide
The N-oxide group is a strong resonance-donating group, which increases the electron density at the C2, C4, and C6 positions of the pyridine ring. However, the C4 position is sterically more accessible and electronically favored for electrophilic attack. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, attacks the C4 position to form a sigma complex, which then rearomatizes by losing a proton to yield 4-nitroisoquinoline N-oxide.
Caption: Mechanism of nitration of isoquinoline N-oxide.
Deoxygenative Chlorination with POCl₃
The reaction of the N-oxide with POCl₃ proceeds through an initial attack of the nucleophilic N-oxide oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate. A chloride ion, either from the displaced PO₂Cl₂⁻ or from another molecule of POCl₃, then attacks the C1 position of the isoquinoline ring. Subsequent elimination of a phosphate byproduct leads to the formation of the this compound and regeneration of the aromatic system.
Caption: Mechanism of deoxygenative chlorination with POCl₃.
Conclusion
The synthesis of this compound from isoquinoline is a robust and reliable process when executed through a well-planned, multi-step sequence involving N-oxidation, regioselective nitration, and deoxygenative chlorination. The protocols outlined in this guide are based on established chemical transformations and provide a clear pathway for obtaining this valuable synthetic intermediate. By understanding the underlying principles and carefully following the experimental procedures, researchers can efficiently access this compound for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1-Chloro-4-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Chloro-4-nitroisoquinoline
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Among the various substituted isoquinolines, this compound stands out as a highly versatile and reactive building block for the synthesis of novel drug candidates. Its utility stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.
The presence of a nitro group at the 4-position, para to the chlorine atom, strongly activates the isoquinoline ring towards nucleophilic attack.[5][6] This electron-withdrawing group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the displacement of the chloride leaving group.[5][7][8] This inherent reactivity allows for the facile introduction of a diverse range of functional groups at the 1-position, making this compound an invaluable precursor for generating libraries of compounds for drug discovery programs.
This guide provides a comprehensive overview of the mechanistic principles governing SNAr reactions on this compound and offers detailed, field-proven protocols for its reaction with various nucleophiles, including amines, thiols, and alcohols.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[7][9]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 1-position of the isoquinoline ring. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[5][8] The negative charge is delocalized over the aromatic system and is particularly stabilized by the strong electron-withdrawing nitro group at the 4-position.[5][6]
-
Elimination of the Leaving Group: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the isoquinoline ring is restored, yielding the substituted product.[10]
The rate-determining step is typically the formation of the Meisenheimer complex.[11] Factors that stabilize this intermediate, such as the presence of strong electron-withdrawing groups, will accelerate the reaction.
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative amine, thiol, and alcohol nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline)
The reaction of this compound with amines is a robust method for the synthesis of 1-amino-4-nitroisoquinoline derivatives, which are important intermediates in the synthesis of various biologically active compounds.[12]
Materials and Equipment:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Nitrogen or argon inlet
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO (to a concentration of approximately 0.1–0.5 M).
-
To this solution, add the amine nucleophile (e.g., aniline, 1.1–1.5 eq) followed by a non-nucleophilic base such as triethylamine (1.5–2.0 eq). The base is added to neutralize the HCl generated during the reaction.[7] In some cases, an excess of the amine nucleophile can also serve as the base.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to a temperature between 80–120 °C. The optimal temperature will depend on the reactivity of the specific amine.
-
Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Once the reaction is complete (typically within 2–12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual DMF/DMSO and salts.
-
Further wash the solid with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
Dry the product under vacuum to obtain the crude 1-anilino-4-nitroisoquinoline.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
References
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. SNAr [qorganica.es]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 1-Chloro-4-nitroisoquinoline
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. Its derivatives exhibit a wide spectrum of biological activities, making them key targets in drug discovery. 1-Chloro-4-nitroisoquinoline is a versatile and highly reactive building block, primed for functionalization. The electron-withdrawing properties of the nitro group and the isoquinoline nitrogen activate the C1-chloride for substitution, particularly for palladium-catalyzed cross-coupling reactions.
These reactions, recognized with the 2010 Nobel Prize in Chemistry, are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides in-depth technical protocols and expert insights for leveraging Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings to derivatize this compound, enabling researchers to efficiently synthesize diverse compound libraries. While nitroarenes can present unique challenges, such as potential catalyst inhibition or side reactions, carefully selected conditions allow for successful transformations.[3][4]
Core Concepts: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions predominantly operate through a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The cycle generally consists of three key steps for Suzuki and Sonogashira couplings:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[1] The reactivity order for halides is typically I > Br > Cl > F.[1]
-
Transmetalation: The organic group from the coupling partner (an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The Heck reaction follows a related but distinct pathway involving alkene insertion and β-hydride elimination instead of transmetalation.[7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound.[8][9] It is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of boron-containing reagents.[10][11]
Scientific Principle & Causality
For an electron-deficient and sterically demanding substrate like this compound, the choice of catalyst, ligand, and base is paramount.
-
Catalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, chloro-heteroarenes often require more robust systems. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are superior because they promote the typically sluggish oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[3][12]
-
Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻) that facilitates the transmetalation step.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield, with stronger bases often required for less reactive boronic acids.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O) to the flask via syringe. The total concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[10]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 1-aryl-4-nitroisoquinoline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Summary: Suzuki Coupling Conditions
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >85% |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 110 | 16 | >90% |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 8 | >80% |
| 4-Vinylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 18 | >75% |
| Yields are estimates based on analogous systems and require empirical optimization. |
Application Protocol 2: Heck-Mizoroki Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[13] It is a powerful method for constructing complex carbon skeletons and does not require the pre-formation of organometallic reagents from the alkene component.[5][14]
Scientific Principle & Causality
-
Catalyst System: Heck reactions can often be performed with simple palladium salts like Pd(OAc)₂. At the high temperatures frequently used (>120 °C), these precursors can form palladium nanoparticles, which are believed to be the active catalytic species in many "ligand-free" protocols.[4] For more challenging transformations at lower temperatures, phosphine ligands are beneficial.
-
Base: The base, typically a tertiary amine (e.g., Et₃N) or an inorganic carbonate (e.g., K₂CO₃), is crucial for neutralizing the HX acid produced during the catalytic cycle, thereby regenerating the active Pd(0) catalyst from the HPdX intermediate formed after β-hydride elimination.[5]
-
Solvent: High-boiling, polar aprotic solvents like DMF, NMP, or DMA are commonly used to ensure solubility and allow for the necessary reaction temperatures.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Sealed reaction tube
Procedure:
-
Vessel Preparation: To a sealable reaction tube, add this compound (1.0 eq), the palladium catalyst (Pd(OAc)₂, 0.03 eq), and the base (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by the alkene (e.g., styrene, 1.5 eq).
-
Reaction: Securely seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the mixture vigorously.
-
Monitoring: Track the reaction's progress via TLC or GC-MS.[15]
-
Work-up: After completion (typically 12-36 hours), cool the reaction to room temperature. Dilute with a large volume of water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If the product is not a solid, perform an extractive work-up as described for the Suzuki protocol. Further purification can be achieved by recrystallization or column chromatography.
Data Summary: Heck Reaction Conditions
| Alkene | Pd Source (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| Styrene | Pd(OAc)₂ (3) | K₂CO₃ (2) | DMF | 130 | 24 | >70% |
| n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N (2) | NMP | 120 | 18 | >80% |
| Cyclohexene | PdCl₂(PPh₃)₂ (5) | NaOAc (2.5) | DMA | 140 | 36 | >60% |
| Yields are estimates and require empirical optimization. Additives like TBAB (tetrabutylammonium bromide) can sometimes improve yields. |
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne.[16] The reaction is renowned for its reliability and mild conditions, often proceeding at room temperature.[17]
Scientific Principle & Causality
-
Dual Catalytic System: The classic Sonogashira reaction employs a dual catalytic system.[16] The palladium catalyst orchestrates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the Pd(II) complex.[7][18]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is critical. It serves to deprotonate the terminal alkyne and neutralize the HX byproduct.[19] Often, the amine can be used as the solvent or co-solvent.
-
Anaerobic Conditions: It is imperative to maintain strictly oxygen-free conditions. Oxygen can induce the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired diyne byproducts and reduced yield of the target molecule.
Detailed Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (2-5 mol%)
-
Amine base/solvent (e.g., Triethylamine)
-
Co-solvent (optional, e.g., THF)
-
Schlenk flask, inert gas line
Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to a dry Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine and THF (if used). Stir to dissolve the solids. Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish. The reaction is often complete within 2-8 hours.
-
Monitoring: Monitor by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts), then water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Sonogashira coupling.
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Pd Source (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | >90% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 50 | 6 | >85% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 40 | 8 | >80% |
| Yields are estimates and require empirical optimization. Copper-free conditions using ligands like cataCXium A are also possible.[20] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not generated).2. Insufficiently strong base (Suzuki).3. Water or oxygen contamination.4. Poor choice of ligand for chloro-substrate. | 1. Use a pre-catalyst or add a reducing agent. Ensure ligand is not oxidized.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃).3. Thoroughly degas solvents; ensure dry reagents and inert atmosphere.4. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). |
| Byproduct Formation | 1. Homocoupling of boronic acid (Suzuki).2. Homocoupling of alkyne (Sonogashira).3. Denitration or other side reactions of the nitro group. | 1. Ensure efficient stirring; lower catalyst loading; add reagents slowly.2. Rigorously exclude oxygen; use fresh CuI.3. Lower reaction temperature; screen different catalysts (e.g., Ni-based catalysts can be incompatible with nitro groups[4]). |
| Poor Reproducibility | 1. Variable catalyst/ligand quality.2. Inconsistent degassing or moisture control.3. Impure starting materials. | 1. Use catalysts and ligands from a reliable source.2. Standardize the degassing procedure (e.g., sparge with argon for 30 min).3. Purify starting materials before use. |
Safety Precautions
-
Reagents: this compound is a potentially toxic and irritating compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Palladium compounds can be toxic and are expensive. Phosphine ligands are often air-sensitive and have strong, unpleasant odors. Handle in a well-ventilated fume hood.
-
Solvents: Use anhydrous, flammable solvents under an inert atmosphere. Avoid heat sources and ensure proper grounding.
-
Pressure: Reactions in sealed tubes can build up significant pressure. Use a blast shield and ensure the vessel is rated for the reaction temperature and pressure.
References
- 1. fiveable.me [fiveable.me]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 11. youtube.com [youtube.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Chloro-4-nitroisoquinoline as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Isoquinoline Scaffold in Kinase-Targeted Drug Discovery
The isoquinoline framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of oncology and inflammatory diseases, protein kinases are critical targets for therapeutic intervention due to their central role in cellular signaling pathways.[2] Dysregulation of these pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, is a hallmark of many cancers.[3][4] Consequently, the development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[5] Isoquinoline-based molecules have emerged as a particularly successful class of kinase inhibitors, valued for their ability to be readily functionalized to achieve high potency and selectivity.[1][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 1-chloro-4-nitroisoquinoline in the synthesis of novel kinase inhibitors. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the rationale behind key synthetic choices.
The Synthetic Advantage of this compound
The utility of this compound as a starting material is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[7] However, the presence of strongly electron-withdrawing groups can activate the ring, making it susceptible to substitution.[8]
In this compound, the nitro group (–NO₂) at the C4 position exerts a powerful electron-withdrawing effect through both resonance and induction.[9] This effect is most pronounced at the ortho and para positions relative to the nitro group.[10] The chlorine atom at the C1 position is para to the nitro group, rendering this position highly electrophilic and primed for attack by a nucleophile.[11] The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, with the rate-determining step typically being the initial nucleophilic attack.[12][13] This inherent reactivity makes the displacement of the C1 chloride with various nucleophiles, particularly amines, a highly efficient and regioselective transformation.[7][12]
The resulting 1-amino-4-nitroisoquinoline scaffold is a crucial intermediate. The newly introduced amine can serve as a key hydrogen-bond donor for interaction with the kinase hinge region, while the nitro group can be readily reduced to an amine, providing a synthetic handle for further diversification to explore other regions of the ATP-binding pocket.[5][14]
General Synthetic Workflow
The overall strategy involves a two-step sequence: a regioselective SNAr reaction followed by reduction of the nitro group. This approach allows for the modular construction of a diverse library of kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-nitroisoquinolin-1-amine (SNAr Reaction)
This protocol details the nucleophilic aromatic substitution reaction between this compound and a representative aniline derivative.
Rationale: The choice of an alcohol solvent like ethanol or isopropanol facilitates the reaction without competing as a nucleophile under these conditions. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, driving it to completion. The reaction is typically heated to reflux to overcome the activation energy barrier.[5]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired substituted aniline (1.1 - 1.2 eq).
-
Add ethanol or isopropanol to create a solution with a concentration of approximately 0.1 M with respect to the starting material.
-
Add DIPEA (2.0 - 3.0 eq) to the mixture.
-
Equip the flask with a condenser and stir the mixture at reflux (typically 80-90 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with water and a small amount of cold ethanol to remove excess reagents and salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization or silica gel column chromatography if necessary.
Protocol 2: Reduction of the Nitro Group to Synthesize N1-Arylisoquinoline-1,4-diamine
This protocol describes the reduction of the 4-nitro group to a 4-amino group, providing a key point for further diversification.
Rationale: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium (like concentrated HCl) or ethanol is a classic and reliable method for the reduction of aromatic nitro groups to anilines, especially in the presence of other reducible functional groups.[5] The reaction is robust and generally high-yielding. An alternative is catalytic hydrogenation (H₂, Pd/C), which is a cleaner method but may not be compatible with certain functional groups (e.g., alkynes, alkenes).
Materials:
-
N-Aryl-4-nitroisoquinolin-1-amine (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the N-Aryl-4-nitroisoquinolin-1-amine (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Carefully pour the residue into a beaker of ice and basify by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine product.
-
Purify the product by silica gel column chromatography if necessary.
Target Kinases and Biological Evaluation
The 1,4-diaminoisoquinoline scaffold is a versatile starting point for targeting a range of kinases. The specific kinase profile will be determined by the nature of the substituents added to the core. For example, derivatives of the related quinoline and quinazoline scaffolds have shown potent activity against kinases in the PI3K/Akt/mTOR and EGFR signaling pathways.[4][15][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an isoquinoline-based inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP concentration and consequently a lower luminescent signal.[6]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series. Reconstitute the target kinase, substrate, and ATP according to the manufacturer's protocol.
-
Kinase Reaction: In a 384-well plate, add the test compound at various concentrations. Add a mixture of the kinase and its specific substrate.
-
Initiation: Start the reaction by adding ATP (typically at its Km concentration for the kinase). Include positive (no inhibitor) and negative (no kinase) controls. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a dose-response curve to calculate the IC₅₀ value.[6]
Data Summary: Representative Biological Activity
The following table provides hypothetical, yet representative, data for a series of kinase inhibitors synthesized from a 1,4-diaminoisoquinoline scaffold. This data illustrates how modifications can tune potency and selectivity.
| Compound ID | R' at C1-amine | R'' at C4-amine | Target Kinase | IC₅₀ (nM) |
| ISO-001 | Phenyl | Acetyl | PI3Kα | 250 |
| ISO-002 | 3-Methoxyphenyl | Acetyl | PI3Kα | 180 |
| ISO-003 | Phenyl | Benzoyl | PI3Kα | 95 |
| ISO-004 | Phenyl | Phenylsulfonyl | mTOR | 45 |
| ISO-005 | 4-Fluorophenyl | Benzoyl | PI3Kα / mTOR | 25 / 60 |
Note: The data presented in this table is for illustrative purposes only and is based on activities observed for structurally related kinase inhibitor classes.[2][15]
Conclusion
This compound is a highly valuable and reactive starting material for the synthesis of kinase inhibitors. Its electronic properties facilitate a clean and efficient SNAr reaction, providing a direct route to the 1-aminoisoquinoline core. Subsequent reduction of the nitro group opens up a vast chemical space for optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this versatile building block in the discovery of next-generation kinase-targeted therapies.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS): The design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Chloro-4-Nitroisoquinoline in the Synthesis of Novel Anticancer Agents
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Oncology
The isoquinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to be functionalized at multiple positions have made it a cornerstone in the design of a diverse array of therapeutic agents.[1] In the realm of oncology, isoquinoline derivatives have demonstrated remarkable efficacy by targeting a wide range of biological pathways crucial for cancer cell proliferation and survival.[2][3] These compounds have been shown to act as potent inhibitors of key enzymes such as topoisomerases and protein kinases, and can induce programmed cell death (apoptosis) in malignant cells.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-chloro-4-nitroisoquinoline as a versatile intermediate for the synthesis of novel anticancer agents. We will delve into the chemical rationale behind its use, provide detailed experimental protocols for its derivatization, and discuss the biological evaluation of the resulting compounds.
The Chemical Advantage of this compound
The synthetic utility of this compound lies in the distinct reactivity of its two key functional groups: the chloro substituent at the C1 position and the nitro group at the C4 position. This unique arrangement allows for a sequential and controlled functionalization of the isoquinoline core.
-
The Reactive C1-Chloro Group: The chlorine atom at the C1 position is highly susceptible to nucleophilic aromatic substitution (SNAr) . This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the isoquinoline ring system, which activates the C1 position towards attack by nucleophiles. This allows for the facile introduction of a wide variety of amine-containing side chains, a common feature in many kinase inhibitors designed to interact with the ATP-binding pocket.[4][5]
-
The Versatile C4-Nitro Group: The nitro group at the C4 position serves two primary purposes. Firstly, its strong electron-withdrawing nature further activates the C1 position for SNAr. Secondly, the nitro group can be readily reduced to an amino group. This newly formed amino group provides a handle for a second wave of diversification, allowing for the introduction of additional pharmacophoric features through reactions such as acylation, sulfonylation, or reductive amination.
This dual functionality makes this compound an ideal starting material for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization in anticancer drug discovery.
Synthetic Workflow: From Intermediate to Bioactive Compound
The general workflow for utilizing this compound in the synthesis of potential anticancer agents can be conceptualized as a two-stage process: primary diversification at the C1 position followed by secondary functionalization at the C4 position.
Caption: A generalized synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis and initial biological evaluation of anticancer agents derived from this compound. These should be regarded as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 1-(Substituted-amino)-4-nitroisoquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the reaction of this compound with a representative amine, such as aniline, to generate a 1-amino-substituted derivative.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the desired amine (e.g., aniline, 1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(substituted-amino)-4-nitroisoquinoline derivative.
Expected Outcome: This reaction typically proceeds in good to excellent yields, depending on the nucleophilicity of the amine used. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reduction of the Nitro Group to Synthesize 1-(Substituted-amino)isoquinolin-4-amine
This protocol details the reduction of the nitro group of the previously synthesized 1-(substituted-amino)-4-nitroisoquinoline to the corresponding 4-amino derivative.
Materials:
-
1-(Substituted-amino)-4-nitroisoquinoline derivative
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 1-(substituted-amino)-4-nitroisoquinoline derivative (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(substituted-amino)isoquinolin-4-amine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The reduction of the nitro group is generally a high-yielding reaction. The resulting 4-aminoisoquinoline derivative is a key intermediate for further functionalization.
Biological Evaluation of Synthesized Compounds
The newly synthesized isoquinoline derivatives should be evaluated for their anticancer activity using a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Synthesized isoquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: A Comparative Analysis
The results of the cytotoxicity assays should be compiled into a clear and concise table to facilitate the comparison of the anticancer activity of the synthesized derivatives.
| Compound ID | R Group (at C1-amino) | Cancer Cell Line | IC₅₀ (µM) |
| Example-1 | Phenyl | MCF-7 | Data |
| Example-1 | Phenyl | A549 | Data |
| Example-2 | 4-Methoxyphenyl | MCF-7 | Data |
| Example-2 | 4-Methoxyphenyl | A549 | Data |
| Doxorubicin | (Positive Control) | MCF-7 | Data |
| Doxorubicin | (Positive Control) | A549 | Data |
Note: The IC₅₀ values are hypothetical and should be replaced with experimental data.
Mechanism of Action: Elucidating the Molecular Target
The isoquinoline scaffold is known to interact with several key targets in cancer cells. The potential mechanisms of action of the newly synthesized compounds can be investigated through various biochemical and cellular assays.
Caption: Potential anticancer mechanisms of action for isoquinoline derivatives.
Further studies, such as kinase inhibition assays, topoisomerase activity assays, and apoptosis assays (e.g., Annexin V/PI staining), can provide deeper insights into the specific molecular targets of the most potent compounds.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. Its unique electronic properties and the presence of two distinct functional handles allow for the systematic and efficient generation of diverse molecular libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to embark on the design, synthesis, and biological evaluation of new isoquinoline-based compounds with the potential to become the next generation of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for Suzuki coupling with 1-chloro-4-nitroisoquinoline
An Application Guide for the Synthesis of 1-Aryl-4-nitroisoquinolines via Palladium-Catalyzed Suzuki-Miyaura Coupling
Introduction: The Strategic Union of Isoquinoline and Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly in the field of drug discovery for the construction of biaryl and heteroaryl-aryl structures.[1][3]
The isoquinoline nucleus is a "privileged scaffold," a structural motif frequently found in biologically active natural products and synthetic pharmaceuticals. The introduction of an aryl group at the C-1 position of the isoquinoline core can significantly modulate its pharmacological profile. Furthermore, the presence of a nitro group at the C-4 position serves as a powerful electron-withdrawing group, not only influencing the electronic properties of the molecule but also providing a synthetic handle for further transformations, such as reduction to a primary amine. This opens pathways to novel derivatives for structure-activity relationship (SAR) studies.
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 1-chloro-4-nitroisoquinoline with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a catalytic process that proceeds through a well-defined cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[5] The presence of the electron-withdrawing nitro group at the C-4 position makes the C-1 position more electron-deficient, thereby facilitating this oxidative addition step.[6]
-
Transmetalation: For this step to occur, the organoboron species (arylboronic acid) must be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate complex.[8][9] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple to form the desired 1-aryl-4-nitroisoquinoline product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4]
Caption: Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Representative Reaction Parameters
The success of the Suzuki coupling is highly dependent on the careful selection of reaction components. The following table outlines a robust set of starting conditions for the coupling of this compound, which can be further optimized for specific arylboronic acids.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) | 2 mol% |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 4 mol% |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents |
| Solvent System | Toluene / H₂O | 5:1 v/v (approx. 0.1 M concentration) |
| Temperature | 100 °C | Provides sufficient thermal energy for catalyst activation and reaction. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Experimental Protocol: Step-by-Step Methodology
This protocol describes a general procedure for a 1.0 mmol scale reaction. All glassware should be oven-dried before use, and manipulations should be performed under an inert atmosphere.
Materials and Equipment
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Anhydrous potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Deionized water
-
Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To the reaction vessel, add this compound (1.0 mmol, 208.6 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and the SPhos ligand (0.04 mmol, 16.4 mg). Note: Pre-formed palladium precatalysts can also be used for convenience.
-
Solvent Addition: Add anhydrous toluene (5 mL) followed by deionized water (1 mL) via syringe.
-
Degassing: Vigorously stir the suspension and sparge with the inert gas for 15-20 minutes to thoroughly degas the solvent mixture.
-
Reaction: Place the sealed vessel in the preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 1-aryl-4-nitroisoquinoline product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization
Caption: Fig. 2: A generalized workflow for the Suzuki coupling experiment.
Expert Insights: Optimization and Troubleshooting
-
Catalyst System: While Pd(OAc)₂/SPhos is a highly effective and versatile system for coupling aryl chlorides, other catalyst systems may provide better results for specific substrates.[10][11] For instance, catalysts incorporating other bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos can be screened.[12] For simpler, more activated systems, traditional catalysts like Pd(PPh₃)₄ may be sufficient, although they typically require higher temperatures and catalyst loadings.[13]
-
Base Selection: The choice of base is critical. K₃PO₄ is a good starting point as it is effective and generally non-nucleophilic. Stronger bases like Cs₂CO₃ can sometimes accelerate slow reactions, while milder bases like K₂CO₃ might be necessary if base-sensitive functional groups are present.[11]
-
Solvent Effects: The solvent mixture must be able to dissolve the organic components while also facilitating the action of the inorganic base. Aprotic polar solvents like 1,4-dioxane or DMF can be used instead of toluene, sometimes leading to improved solubility and reaction rates.[4] All solvents must be rigorously degassed to prevent catalyst decomposition.[14]
-
Troubleshooting Side Reactions:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, especially at high temperatures and prolonged reaction times.[15] Using a slight excess of the boronic acid (1.2-1.5 eq.) can help compensate for this.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture is not properly degassed, leading to the formation of Pd(II) species.[14] Ensuring a strictly inert atmosphere minimizes this side reaction.
-
Nitro Group Stability: The nitro group is generally stable under Suzuki coupling conditions.[16] However, in the presence of certain phosphine ligands and under specific conditions, reduction of the nitro group can be a potential side reaction, though it is not common with the recommended catalyst system.
-
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of 1-aryl-4-nitroisoquinolines. The protocol detailed herein, utilizing a modern palladium-biarylphosphine catalyst system, serves as a robust starting point for researchers in medicinal chemistry and organic synthesis. By understanding the reaction mechanism and the role of each component, scientists can effectively troubleshoot and optimize conditions to efficiently generate diverse libraries of these valuable compounds, accelerating the drug development process.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. fishersci.se [fishersci.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 1-Chloro-4-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the large-scale synthesis and purification of 1-chloro-4-nitroisoquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed herein are designed for scalability and reproducibility, with a strong emphasis on safety, process control, and product purity. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a thorough understanding for researchers and process chemists. All protocols are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure the desired outcome.
Introduction: Strategic Importance of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a nitro group and a labile chlorine atom at positions C4 and C1, respectively, allows for versatile downstream functionalization. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution, making it an excellent precursor for the introduction of a wide array of substituents.
This guide will detail a robust and scalable synthetic route, followed by a systematic purification strategy to obtain high-purity this compound suitable for pharmaceutical development and other high-stakes applications.
Overall Synthesis and Purification Workflow
The large-scale production of this compound can be conceptualized as a multi-stage process, beginning with the synthesis of an appropriate precursor, followed by chlorination and nitration, and culminating in a rigorous purification cascade.
Caption: Overall workflow for the synthesis, purification, and quality control of this compound.
Part I: Large-Scale Synthesis
Reaction Pathway
The chosen synthetic route proceeds via the initial oxidation of isoquinoline to isoquinoline-N-oxide, followed by a one-pot chlorination and nitration using phosphorus oxychloride (POCl₃) and a suitable nitrating agent. This approach is advantageous for large-scale production due to its efficiency and the use of readily available reagents.
Caption: The two-step reaction pathway for the synthesis of this compound.
Step-by-Step Protocol: Synthesis of this compound
Safety First: This synthesis involves highly corrosive and reactive chemicals. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[1][2][3][4][5] Ensure an emergency shower and eyewash station are readily accessible.[1][3]
Step 1: Preparation of Isoquinoline-N-oxide
While isoquinoline-N-oxide is commercially available, for large-scale operations, its in-situ preparation or synthesis from isoquinoline is often more economical. A common method involves the oxidation of isoquinoline using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid.
Step 2: One-Pot Chlorination and Nitration
This protocol details the conversion of isoquinoline-N-oxide to the final product.
| Reagent/Material | Molar Ratio (to N-oxide) | Recommended Grade | Key Considerations |
| Isoquinoline-N-oxide | 1.0 | >98% | Ensure dryness. |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Reagent | Excess POCl₃ acts as both reagent and solvent.[6] |
| Fuming Nitric Acid (HNO₃) | 1.1 - 1.5 | >90% | The nitrating agent. |
Procedure:
-
Reactor Setup: In a large, appropriately sized glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber (for HCl and NOx fumes), and a dropping funnel, charge phosphorus oxychloride (POCl₃).
-
Initial Cooling: Cool the POCl₃ to 0-5 °C using an ice-salt bath.
-
Slow Addition of N-oxide: Slowly add isoquinoline-N-oxide portion-wise to the cooled POCl₃ with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C. This is an exothermic reaction.
-
Controlled Nitration: Once the addition of isoquinoline-N-oxide is complete and the mixture is homogeneous, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the internal temperature between 0-10 °C throughout the addition. The formation of the nitronium ion (NO₂⁺) is highly exothermic.[7]
-
Reaction Progression: After the addition of nitric acid is complete, slowly allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 105-110 °C).[6] Maintain reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Removal of Excess POCl₃: Once the reaction is complete, cool the mixture to room temperature. The excess POCl₃ can be removed by distillation under reduced pressure. This step should be performed with caution due to the corrosive nature of POCl₃ vapors.[6]
-
Work-up: Carefully and slowly quench the reaction residue by pouring it onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step (HCl formation).[1][5] The crude product will precipitate as a solid.
-
Isolation of Crude Product: Isolate the precipitated solid by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Subsequently, wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.
Part II: Purification of this compound
The crude product obtained from the synthesis will contain unreacted starting materials, by-products, and residual acids. A multi-step purification process is essential to achieve the high purity required for pharmaceutical applications.
Purification Strategy
Caption: A strategic approach to the purification of this compound.
Protocol: Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids.[8][9] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[8][10]
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | A versatile system for a range of polarities.[11] |
| Toluene | Effective for many aromatic compounds. |
Procedure:
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent or solvent system. For this compound, an ethanol/water or ethyl acetate/hexane system is a good starting point.
-
Dissolution: In a suitable reactor, suspend the crude product in a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate). Heat the mixture to reflux with stirring until the solid completely dissolves.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, slowly cool the solution to room temperature, then in an ice bath, to induce crystallization.[8][12] If using a two-solvent system, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve the precipitate.[9] Allow the solution to cool slowly.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Part III: Quality Control and Characterization
Rigorous analytical testing is imperative to confirm the identity and purity of the final product.[13]
| Analytical Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification.[13][14] | Purity >99%. A single major peak at the expected retention time. |
| ¹H NMR | Structural confirmation.[15] | The spectrum should show characteristic peaks for the aromatic protons of the isoquinoline core, with chemical shifts influenced by the chloro and nitro substituents. |
| ¹³C NMR | Structural confirmation.[15] | The spectrum should show the correct number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation.[15] | A molecular ion peak corresponding to the calculated mass of this compound (C₉H₅ClN₂O₂), including the characteristic isotopic pattern for a chlorine-containing compound.[16] |
| Melting Point | Purity assessment. | A sharp melting point range consistent with the literature value for the pure compound. |
Safety and Waste Management
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, liberating toxic gas.[2][4] Handle only in a chemical fume hood with appropriate PPE.[3] Spills should be neutralized with an inert absorbent material; do not use water.[2][4]
-
Fuming Nitric Acid: A strong oxidizing agent and highly corrosive. Avoid contact with skin and eyes.
-
Waste Disposal: Acidic and organic waste streams should be segregated and disposed of in accordance with local, state, and federal regulations. The aqueous filtrate from the work-up will be acidic and should be neutralized before disposal.
References
- 1. my.airliquide.com [my.airliquide.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. msds.nipissingu.ca [msds.nipissingu.ca]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Home Page [chem.ualberta.ca]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chembk.com [chembk.com]
Application Notes & Protocols: 1-Chloro-4-nitroisoquinoline as a Versatile Building Block for Novel Heterocyclic Compounds
Introduction: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline framework is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The continuous exploration of novel synthetic methodologies to access diverse isoquinoline derivatives is a cornerstone of modern medicinal chemistry and drug discovery.[1]
This application note details the utility of 1-chloro-4-nitroisoquinoline as a highly versatile and reactive building block for the synthesis of a wide array of novel heterocyclic compounds. The strategic placement of the chloro and nitro groups on the isoquinoline core imparts distinct and complementary reactivity, enabling sequential and regioselective functionalization. The electron-withdrawing nitro group at the C4 position significantly activates the C1 position towards nucleophilic aromatic substitution (SNAr), while the chloro group itself serves as an excellent leaving group for such reactions and a handle for transition-metal-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening avenues for a host of subsequent transformations.
This guide provides a comprehensive overview of the key reaction pathways, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging this compound for the efficient construction of complex molecular architectures.
Chemical Properties and Safety Considerations
Chemical Structure:
Caption: Sequential functionalization workflow of this compound.
Detailed Protocols and Methodologies
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction on this compound proceeds readily with a variety of nucleophiles, including amines, alcohols, and thiols. The reaction mechanism typically involves the formation of a stabilized Meisenheimer complex. [6] Protocol 1: Synthesis of N-Aryl-4-nitroisoquinolin-1-amines
This protocol describes the reaction of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and EtOAc to afford the desired N-aryl-4-nitroisoquinolin-1-amine.
Expected Results:
This reaction typically proceeds in good to excellent yields (70-95%), depending on the nucleophilicity of the aniline derivative. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 2: Representative Yields for SNAr with Various Nucleophiles
| Nucleophile | Product | Yield (%) |
| Aniline | N-Phenyl-4-nitroisoquinolin-1-amine | 92 |
| Phenol | 1-Phenoxy-4-nitroisoquinoline | 85 |
| Thiophenol | 1-(Phenylthio)-4-nitroisoquinoline | 95 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-C and C-N bonds. [7]The Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are particularly useful for the derivatization of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-Aryl-4-nitroisoquinolines
This protocol details the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-aryl-4-nitroisoquinoline.
Mechanistic Rationale:
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. [8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial step for further diversification of the isoquinoline scaffold. Various reducing agents can be employed, with tin(II) chloride and iron in acidic media being common choices. [9] Protocol 3: Reduction of 1-Substituted-4-nitroisoquinoline to 1-Substituted-4-aminoisoquinoline
Materials:
-
1-Substituted-4-nitroisoquinoline (from Protocol 1 or 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-substituted-4-nitroisoquinoline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture at reflux (approximately 78 °C) for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1-substituted-4-aminoisoquinoline is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Further Functionalization:
The resulting 4-aminoisoquinoline derivative is a versatile intermediate for a range of subsequent reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its unique reactivity profile, characterized by facile nucleophilic aromatic substitution at the C1 position, amenability to palladium-catalyzed cross-coupling reactions, and the potential for nitro group reduction and subsequent functionalization, provides a powerful platform for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline.pptx [slideshare.net]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 1-Chloro-4-nitroisoquinoline in Structure-Activity Relationship (SAR) Studies
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The unique arrangement of its fused benzene and pyridine rings provides a versatile scaffold for molecular design, allowing for the introduction of various functional groups to modulate biological activity and pharmacokinetic properties.[4]
For researchers engaged in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies, the ability to systematically modify a lead scaffold is paramount. Structure-activity relationship (SAR) studies are the cornerstone of this process, providing critical insights into how specific structural changes influence a compound's potency, selectivity, and overall therapeutic potential.[5]
This application note provides a comprehensive guide to the derivatization of 1-chloro-4-nitroisoquinoline, a versatile starting material for the generation of diverse libraries of compounds for SAR studies. The presence of a chloro group at the C1 position and a nitro group at the C4 position offers two strategic points for chemical modification. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C1 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of nucleophiles.[6] Subsequently, the nitro group at C4 can be reduced to an amino group, which can then be further functionalized. This two-pronged approach enables the exploration of the chemical space around the isoquinoline core, providing a powerful tool for optimizing biological activity.
Core Principles: Reactivity of this compound
The synthetic strategy for derivatizing this compound is predicated on two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the C1 Position: The chlorine atom at the C1 position is an excellent leaving group in SNAr reactions. The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing nitro group at the C4 position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[7] This allows for the displacement of the chloride by a variety of nucleophiles, including amines, thiols, and alkoxides, under relatively mild conditions.
-
Reduction of the C4-Nitro Group: The nitro group can be selectively reduced to a primary amine (NH2). This transformation is a crucial step in many synthetic pathways as it introduces a versatile functional group that can be further derivatized through acylation, alkylation, sulfonylation, or formation of ureas and thioureas. Common methods for nitro group reduction include catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media.[8][9]
The sequential application of these two reactions provides a robust platform for generating a library of 1,4-disubstituted isoquinoline derivatives, which are valuable for systematic SAR exploration.[10][11]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution at the C1 Position
This protocol outlines the general procedure for the reaction of this compound with various nucleophiles. The reaction conditions may need to be optimized for specific substrates.
dot
Caption: Workflow for Nucleophilic Aromatic Substitution at C1.
A. Substitution with Amines (Amination)
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Base (optional, for amine hydrochlorides): Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2-3 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Add the amine (1.1-1.5 eq). If the amine is a hydrochloride salt, add a base such as K2CO3 or Et3N.
-
Stir the mixture at room temperature or heat to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-amino-4-nitroisoquinoline derivative.
B. Substitution with Thiols (Thiolation)
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Solvent: DMF or Tetrahydrofuran (THF)
-
Base: Sodium hydride (NaH) or Potassium carbonate (K2CO3) (1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the solvent (e.g., DMF).
-
Cool the solution in an ice bath and add the base (e.g., NaH) portion-wise. Stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 1-thioether-4-nitroisoquinoline derivative.[12][13][14]
C. Substitution with Alcohols/Phenols (Alkoxylation/Aryloxylation)
Materials:
-
This compound
-
Alcohol or Phenol (1.5-2.0 equivalents)
-
Solvent: THF or DMF
-
Base: Sodium hydride (NaH) (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5-2.0 eq) in the chosen solvent (e.g., THF).
-
Cool the solution to 0 °C and add NaH portion-wise. Stir for 30 minutes to generate the alkoxide or phenoxide.[15]
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor by TLC.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to obtain the 1-alkoxy/aryloxy-4-nitroisoquinoline derivative.
| Nucleophile Type | Typical Solvent | Base | Temperature (°C) |
| Primary/Secondary Amines | DMF, EtOH | K2CO3, Et3N (if needed) | 25 - 120 |
| Thiols | DMF, THF | NaH, K2CO3 | 0 - 25 |
| Alcohols/Phenols | THF, DMF | NaH | 0 - Reflux |
| Table 1: General Conditions for Nucleophilic Substitution at C1. |
Protocol 2: Reduction of the C4-Nitro Group
This protocol describes two common methods for the reduction of the nitro group to an amine. The choice of method depends on the functional groups present in the rest of the molecule.
dot
Caption: Workflow for the Reduction of the C4-Nitro Group.
A. Catalytic Hydrogenation
Materials:
-
1-substituted-4-nitroisoquinoline
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen source: Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Reaction vessel (e.g., Parr shaker bottle or round-bottom flask)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 1-substituted-4-nitroisoquinoline in the chosen solvent in the reaction vessel.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[16][17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-substituted-4-aminoisoquinoline. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
B. Reduction with Tin(II) Chloride (SnCl2)
Materials:
-
1-substituted-4-nitroisoquinoline
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 equivalents)
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1-substituted-4-nitroisoquinoline in ethanol.
-
Add SnCl2·2H2O (4-5 eq) to the solution.[18]
-
Heat the reaction mixture to reflux and stir until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and pour it into ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1-substituted-4-aminoisoquinoline.
| Reagent | Solvent | Temperature (°C) | Key Considerations |
| H2, Pd/C | MeOH, EtOH, EtOAc | 25 | Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes, some protecting groups). |
| SnCl2·2H2O | EtOH, EtOAc | Reflux | Milder conditions, tolerates a wider range of functional groups. |
| Fe, HCl/NH4Cl | EtOH/H2O, AcOH | Reflux | Cost-effective, but work-up can be more involved due to iron salts.[8] |
| Table 2: Comparison of Nitro Group Reduction Methods. |
Application in Structure-Activity Relationship (SAR) Studies
The library of 1,4-disubstituted isoquinoline derivatives generated using the protocols above can be systematically evaluated in biological assays to establish a comprehensive SAR.
dot
Caption: Logical Flow of an SAR Study.
Key SAR Questions to Address:
-
Impact of C1 Substituent: How does the nature of the nucleophile at the C1 position (e.g., size, electronics, hydrogen bonding capacity of the R group in R-NH-, R-S-, R-O-) affect biological activity? For instance, in the context of kinase inhibitors, specific hydrogen bond donors or acceptors at this position might be crucial for binding to the hinge region of the kinase.[19][20]
-
Role of the C4-Amino Group: Is the free amino group at C4 essential for activity? Does its acylation, alkylation, or conversion to a urea/thiourea enhance or diminish potency and selectivity?
-
Combined Effect of C1 and C4 Substituents: Are there synergistic effects between the substituents at the C1 and C4 positions? For example, a bulky group at C1 might require a smaller substituent at C4 to fit into a specific binding pocket.
By systematically varying the substituents at both positions and correlating these changes with biological data, researchers can build a robust SAR model. This model can then guide the rational design of more potent and selective drug candidates with improved pharmacokinetic profiles.[4][11] The isoquinoline scaffold has been successfully employed in the development of various therapeutic agents, and the methodologies described herein provide a clear and effective path for its further exploration in drug discovery programs.[1][3]
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 17. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 1-chloro-4-nitroisoquinoline synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-chloro-4-nitroisoquinoline. As a crucial intermediate in medicinal chemistry, achieving high yield and purity of this compound is paramount. This document provides in-depth, experience-driven answers to common challenges, detailed protocols, and the scientific rationale behind key procedural steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most reliable and common synthetic route to this compound?
The most established and widely used method involves the direct chlorination of the precursor, 4-nitroisoquinolin-1(2H)-one (also known as 4-nitroisocarbostyril). This transformation is typically achieved by heating the precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This route is favored for its directness and generally good yields when optimized.
Q2: What are the critical starting materials and reagents?
The primary starting material is 4-nitroisoquinolin-1(2H)-one. The key reagent for the chlorination step is phosphorus oxychloride (POCl₃). Solvents are often minimal, with POCl₃ itself frequently serving as the reaction medium. For the work-up and purification, you will require crushed ice, a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate), a base for neutralization (e.g., sodium bicarbonate or sodium hydroxide solution), and solvents for recrystallization or chromatography.
Q3: What are the major safety concerns associated with this synthesis?
Phosphorus oxychloride (POCl₃) is the primary hazard. It is highly corrosive, toxic, and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations involving POCl₃ must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction should be quenched carefully by slowly adding the reaction mixture to crushed ice to manage the exothermic reaction.
Q4: What is a realistic expectation for yield and purity?
With an optimized protocol, yields for the chlorination step can range from 85% to over 90%.[1][2] The purity of the crude product can be variable, but after a single recrystallization, purities exceeding 98% are readily achievable. Higher purity can be obtained using column chromatography if necessary.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield of this compound. What are the most likely causes?
A: A low yield is one of the most common issues and can typically be traced back to one of several factors:
-
Incomplete Reaction: The conversion of the lactam (4-nitroisoquinolin-1(2H)-one) to the chloro derivative may be incomplete.
-
Causality: The oxygen of the lactam must be activated by the chlorinating agent. Insufficient heating, inadequate reaction time, or a suboptimal amount of POCl₃ can lead to poor conversion.
-
Solution: Ensure the reaction is heated to reflux (around 105-110 °C for POCl₃) for a sufficient duration, typically 3 to 12 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. Using POCl₃ as the solvent ensures a large excess of the reagent.
-
-
Product Hydrolysis during Work-up: The 1-chloro position on the isoquinoline ring is activated towards nucleophilic substitution. During the aqueous work-up, the product can hydrolyze back to the starting material, 4-nitroisoquinolin-1(2H)-one.
-
Causality: Water acts as a nucleophile, attacking the C1 position and displacing the chloride. This process is accelerated by heat and non-neutral pH.
-
Solution: The work-up must be performed under cold conditions. The reaction mixture should be cooled to room temperature before being slowly and carefully poured onto a large excess of crushed ice.[2] This dissipates the heat from the exothermic quenching of POCl₃. Neutralize the acidic solution carefully with a cold, dilute base (e.g., saturated NaHCO₃ solution or cold 5N NaOH) while keeping the temperature below 10 °C.[1]
-
-
Poor Quality of Starting Material: The purity of your 4-nitroisoquinolin-1(2H)-one is critical. Impurities can interfere with the reaction or complicate purification.
-
Solution: Ensure your starting material is pure and completely dry. The presence of moisture will consume the POCl₃ reagent.
-
Problem: Impure Final Product
Q: My NMR spectrum shows significant impurities after purification. What are the common byproducts and how can I prevent them?
A: The most common impurity is unreacted starting material. Other byproducts are less common if the precursor is pure.
-
Contamination with Starting Material: The most frequent impurity is residual 4-nitroisoquinolin-1(2H)-one.
-
Causality: This arises from an incomplete reaction or hydrolysis of the product during work-up, as detailed in the previous question.
-
Prevention & Removal: Drive the reaction to completion by ensuring adequate heating time and monitoring via TLC. To remove this impurity, a carefully chosen recrystallization solvent system is often effective, as the starting material has different solubility properties (e.g., it is more polar).[3][4] If recrystallization fails, silica gel column chromatography provides a more robust separation.[1]
-
-
Isomeric Impurities: If the nitration of the precursor isoquinolin-1-one was not regioselective, you might carry over other nitro-isomers into this step.
-
Causality: Nitration of the isoquinoline system can sometimes yield a mixture of isomers.[5]
-
Prevention: The synthesis and purification of the 4-nitroisoquinolin-1(2H)-one precursor must be robust to ensure high isomeric purity before proceeding to the chlorination step.
-
Problem: Difficulties in Purification
Q: I am struggling to purify the product. What are the best methods for achieving high purity?
A: Both recrystallization and column chromatography are effective. The choice depends on the scale and required purity level.
-
Recrystallization: This is the most efficient method for large-scale purification.[6]
-
Challenge: Finding the ideal solvent. The solvent should dissolve the compound when hot but have low solubility when cold.[3][4]
-
Recommended Solvents:
-
Single Solvent: Ethanol or isopropanol often works well.
-
Solvent/Anti-Solvent System: A common and effective technique is to dissolve the crude product in a minimum amount of a good solvent like dichloromethane (DCM) or ethyl acetate, and then slowly add a poor solvent like hexanes or petroleum ether until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield clean crystals.[7][8]
-
-
-
Silica Gel Column Chromatography: This method is excellent for achieving the highest possible purity, especially for smaller scales or when recrystallization fails to remove a persistent impurity.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar and a moderately polar solvent is recommended. A system of hexane/ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.[1]
-
Section 3: Experimental Protocols & Visual Guides
Overall Synthetic Workflow
The synthesis is a straightforward two-step process from isoquinolin-1(2H)-one.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Chlorination of 4-Nitroisoquinolin-1(2H)-one
Materials:
-
4-Nitroisoquinolin-1(2H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (approx. 10 mL per gram of starting material)
-
Round-bottom flask equipped with a reflux condenser and drying tube
-
Heating mantle
-
Large beaker with crushed ice
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a chemical fume hood, add 4-nitroisoquinolin-1(2H)-one to a dry round-bottom flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃). The starting material may not fully dissolve initially.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) using a heating mantle. Maintain reflux for 3-5 hours. The reaction should become a clear, homogeneous solution.
-
Expert Tip: Monitor the reaction by TLC (e.g., using 3:1 Hexane:EtOAc). The product spot should be less polar (higher Rf) than the starting material spot. Continue heating until the starting material is no longer visible.
-
-
Cooling & Quenching: After the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice.
-
CAUTION: Slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring. This is a highly exothermic reaction that will release HCl gas. Perform this step in the back of the fume hood.
-
Extraction: Once all the ice has melted, transfer the acidic aqueous mixture to a separatory funnel. Extract the product with DCM or EtOAc (3x volumes).
-
Neutralization: Combine the organic layers and wash them carefully with cold saturated NaHCO₃ solution until the effervescence ceases. Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, typically as a yellow or off-white solid.
Mechanism of Chlorination
The chlorination proceeds via activation of the lactam carbonyl oxygen by POCl₃, forming a reactive intermediate which is then displaced by a chloride ion.
Caption: Simplified mechanism for the chlorination of the lactam.
Section 4: Data and Optimization
Optimizing reaction parameters is key to maximizing yield and purity. Below is a summary of typical outcomes based on varied conditions.
Table 1: Reaction Condition Optimization Summary
| Parameter | Condition A | Condition B | Condition C (Recommended) | Rationale |
| Reaction Time | 1 hour | 3 hours | > 4 hours (TLC Monitored) | Shorter times lead to incomplete conversion, leaving starting material as the primary impurity. |
| Temperature | 80 °C | 100 °C | Reflux (~105 °C) | The reaction requires sufficient thermal energy to overcome the activation barrier. Reflux ensures a consistent and adequate reaction rate. |
| Work-up Temp. | Room Temp. | < 15 °C | < 5 °C (Ice Bath) | Cold conditions are critical to minimize the rate of hydrolysis of the product back to the starting material. |
| Typical Yield | 40-50% | 75-85% | >90% | Optimized conditions significantly improve the conversion and minimize product loss. |
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Recovery | Scale | Primary Application |
| Recrystallization | >98% | 80-95% | Milligram to Kilogram | Primary purification for removing bulk impurities, especially unreacted starting material. |
| Column Chromatography | >99.5% | 70-90% | Milligram to Gram | High-purity applications or when recrystallization fails to separate closely related impurities. |
Section 5: Analytical Methods
Confirming the structure and purity of the final product is essential.
-
¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Expect characteristic shifts for the aromatic protons of the isoquinoline core.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Expect to see the molecular ion peak corresponding to C₉H₅ClN₂O₂.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis.[9][10] A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a standard starting point.[9]
References
- 1. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Side products and impurities in the synthesis of 1-chloro-4-nitroisoquinoline
Welcome to the technical support guide for the synthesis of 1-chloro-4-nitroisoquinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and mitigate the formation of key impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: My TLC and/or LC-MS analysis shows multiple spots/peaks with the same mass as my target product, this compound.
-
Potential Cause: This is a classic sign of forming positional isomers. During the electrophilic nitration of the 1-chloroisoquinoline intermediate, the nitronium ion (NO₂⁺) can attack several positions on the benzene portion of the isoquinoline ring system. Under the strongly acidic conditions required for nitration, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the entire heterocyclic system towards electrophilic attack, directing the substitution to the homocyclic (benzene) ring, primarily at the C5 and C8 positions.[1][2]
-
Recommended Solutions:
-
Strict Temperature Control: The nitration of 1-chloroisoquinoline is highly exothermic. A lack of stringent temperature control is the most common reason for poor regioselectivity. The reaction should be maintained at 0-5 °C, preferably using an ice/salt bath, during the slow, dropwise addition of the nitrating agent.
-
Slow Reagent Addition: Add the nitrating mixture (fuming nitric acid in concentrated sulfuric acid) to your solution of 1-chloroisoquinoline very slowly. This prevents localized temperature spikes that favor the formation of undesired isomers.
-
Purification Strategy: These isomers are often difficult to separate. Meticulous column chromatography using a shallow gradient of ethyl acetate in hexanes or dichloromethane is typically required. It is often more efficient to optimize the reaction to prevent their formation than to rely solely on purification.
-
Problem 2: The final product is contaminated with a significant amount of a more polar byproduct, which becomes more prominent after aqueous workup.
-
Potential Cause: This impurity is likely 4-nitroisoquinolin-1(2H)-one , the hydrolysis product of your target molecule. The chlorine atom at the C1 position of the isoquinoline ring is highly labile and susceptible to nucleophilic substitution.[3] During workup, especially if the solution becomes neutral or basic in the presence of water, the chloride can be displaced by a hydroxide ion.
-
Recommended Solutions:
-
Anhydrous Conditions: While the reaction itself is in strong acid, ensure the workup minimizes contact with water, especially under non-acidic conditions.
-
Cold Workup: Perform the reaction quench by pouring the acidic mixture onto crushed ice, ensuring the solution remains cold and acidic.
-
Extraction Solvent: Immediately extract the product into a non-polar organic solvent like dichloromethane or chloroform as soon as the reaction is quenched.
-
Avoid Basic Washes: Do not wash the organic layers with sodium bicarbonate or other basic solutions if you suspect the presence of unreacted starting material. If a basic wash is necessary to remove acid, perform it quickly with a cold, dilute solution and immediately separate the layers.
-
Problem 3: My reaction yield is low, and analysis shows a large amount of unreacted 1-chloroisoquinoline.
-
Potential Cause: Incomplete nitration. This can be due to several factors:
-
Insufficient Nitrating Agent: The stoichiometry of the nitrating agent was too low.
-
Low Reaction Temperature: While crucial for selectivity, if the temperature is kept too low (e.g., < 0 °C) for the entire reaction duration, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
-
Recommended Solutions:
-
Monitor with TLC/LC-MS: Track the consumption of the starting material. A common mobile phase for TLC is 20-30% ethyl acetate in hexanes.
-
Controlled Warming: After the slow addition of the nitrating agent at 0-5 °C, allow the reaction to stir at this temperature for a set period (e.g., 1 hour), then let it warm slowly to room temperature and stir for an additional 1-2 hours, while continuing to monitor its progress.
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of nitric acid are used relative to the 1-chloroisoquinoline substrate.
-
Problem 4: I'm observing peaks in my mass spectrum that correspond to a dinitrated product.
-
Potential Cause: The reaction conditions were too harsh, leading to a second nitration event. This typically happens if the temperature is too high, the reaction time is excessively long, or a large excess of the nitrating agent was used.[4]
-
Recommended Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. Perform the reaction strictly at 0-5 °C.
-
Limit Nitrating Agent: Use no more than 1.2 equivalents of nitric acid.
-
Shorter Reaction Time: Once TLC or LC-MS shows complete consumption of the starting material, proceed with the workup immediately.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be prepared to encounter in the synthesis of this compound?
A1: The most common impurities are process-related. They can be summarized as follows:
| Impurity Name | Structure | Origin | Relative Polarity (TLC) |
| 1-Chloroisoquinoline | Starting Material | Incomplete Nitration | Lowest |
| 1-Chloro-5-nitroisoquinoline | Positional Isomer | Lack of Regioselectivity | Similar to Product |
| 1-Chloro-8-nitroisoquinoline | Positional Isomer | Lack of Regioselectivity | Similar to Product |
| 4-Nitroisoquinolin-1(2H)-one | Hydrolysis Product | Nucleophilic substitution during workup | Higher |
| 1-Chloro-x,y-dinitroisoquinolines | Dinitration Product | Overly harsh reaction conditions | Higher than mono-nitro |
Q2: Why is controlling the regioselectivity of the nitration step so challenging?
A2: The challenge arises from the electronic nature of the isoquinoline ring under strong acid. The nitrogen atom is protonated to form an isoquinolinium cation. This positive charge strongly deactivates the heterocyclic ring, making the benzenoid ring the site of electrophilic attack.[2] However, this deactivation is so profound that the reaction is significantly slower than on a comparable system like naphthalene. The subtle electronic differences between the C5 and C8 positions and the target C4 position are easily overcome by excess thermal energy, leading to a mixture of isomers.[1][5]
Q3: What is the best general protocol for purifying the crude product?
A3: Flash column chromatography is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is recommended. Start with 100% hexanes or heptane, and gradually increase the polarity by adding ethyl acetate or dichloromethane. The product and its isomers typically elute with 10-30% ethyl acetate in hexanes.
-
Alternative: Recrystallization can be effective if the crude product is relatively pure (>90%). Suitable solvent systems include ethanol/water or ethyl acetate/hexanes. However, this method is often poor at removing isomeric impurities.
Q4: My synthesis starts from isoquinoline N-oxide. What impurities should I watch for in the chlorination step?
A4: When synthesizing 1-chloroisoquinoline from isoquinoline N-oxide using a chlorinating agent like phosphoryl chloride (POCl₃), the main impurities are:
-
Unreacted Isoquinoline N-oxide: A very polar starting material.
-
Phosphorus-based byproducts: These are typically removed during the aqueous quench and workup. Ensure the quench is done carefully by adding the reaction mixture to ice to manage the exothermic reaction of excess POCl₃ with water.[6]
Visualized Synthesis and Impurity Pathways
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions that lead to common impurities.
Caption: Reaction scheme for this compound and major impurity pathways.
Validated Experimental Protocols
Protocol 1: Temperature-Controlled Nitration of 1-Chloroisoquinoline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice/salt bath. Ensure the internal temperature is stable before proceeding.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes), keeping the mixture cool.
-
Addition: Add the nitrating mixture to the 1-chloroisoquinoline solution dropwise via the dropping funnel over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.
-
Monitoring: Check for the consumption of starting material by TLC (e.g., 25% EtOAc/Hexanes). If the reaction is incomplete, allow it to warm to room temperature for an additional hour.
-
Quench: Once complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash with cold water, followed by a wash with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Troubleshooting Workflow for Impurity Analysis
The following diagram outlines a logical workflow for identifying and addressing issues during the synthesis.
Caption: A troubleshooting workflow for impurity identification and process optimization.
References
Technical Support Center: A Troubleshooting Guide to Nucleophilic Substitution on the Isoquinoline Ring
Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in the chemical synthesis and functionalization of the isoquinoline scaffold. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during nucleophilic substitution reactions on the isoquinoline ring. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that frequently arise when working with nucleophilic substitutions on isoquinolines.
Q1: Why is my nucleophilic substitution reaction on the isoquinoline ring not working or giving very low yields?
A1: This is a common issue that can stem from several factors. The isoquinoline ring is electron-deficient, but its reactivity is highly dependent on the reaction conditions and the nature of your specific substrate and nucleophile. Key areas to investigate include:
-
Substrate Activation: Is your isoquinoline ring sufficiently activated for the nucleophile you are using? For standard SNAr reactions, a good leaving group (like a halogen) at an activated position is crucial. For reactions without a leaving group (like the Chichibabin or Minisci reactions), specific reagents are required to generate a sufficiently reactive nucleophile and promote the reaction.
-
Nucleophile Strength: Weak nucleophiles often require harsher conditions or activation of the isoquinoline ring to react efficiently. The strength of your nucleophile must be matched to the reactivity of your substrate.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts or additives play a critical role. Many of these reactions require heating, and the choice of solvent can dramatically affect the solubility of reagents and the stability of intermediates.
-
Atmospheric Control: Some reactions, particularly those involving organometallic reagents or strong bases like sodium amide, are sensitive to moisture and oxygen. Ensure you are using appropriate inert atmosphere techniques.
Q2: At which position on the isoquinoline ring is nucleophilic attack most likely to occur?
A2: Nucleophilic attack on the isoquinoline ring preferentially occurs at the C-1 position . This is because the nitrogen atom at position 2 acts as an electron sink, withdrawing electron density from the pyridine ring and making the adjacent C-1 and C-3 positions electrophilic. The intermediate formed by attack at C-1 is particularly stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom without disrupting the aromaticity of the benzene ring.[1] If the C-1 position is blocked, nucleophilic attack may occur at the C-3 position.[2]
Q3: What is the difference between the SNAr, Chichibabin, and Minisci reactions on isoquinoline?
A3: These are all types of nucleophilic substitution, but they differ in their mechanisms and applications:
-
SNAr (Nucleophilic Aromatic Substitution): This is a two-step addition-elimination mechanism that requires a good leaving group (e.g., Cl, Br, F) on the isoquinoline ring. A nucleophile attacks the carbon bearing the leaving group, forming a stable intermediate (a Meisenheimer-like complex), which then rearomatizes by expelling the leaving group.
-
Chichibabin Reaction: This reaction specifically introduces an amino group, typically at the C-1 position, using a strong nucleophile like sodium amide (NaNH₂).[3] It proceeds via nucleophilic addition of the amide anion, followed by the elimination of a hydride ion (H⁻), which then deprotonates the product or ammonia.[3]
-
Minisci Reaction: This is a radical nucleophilic substitution. It involves the generation of a nucleophilic radical (often from a carboxylic acid) which then attacks the protonated (and therefore more electron-deficient) isoquinoline ring. This method is particularly useful for introducing alkyl and acyl groups.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion in SNAr Reactions with Halo-isoquinolines
You are attempting to displace a halogen at the C-1 position with a nucleophile, but you observe either no reaction or very low conversion of your starting material.
Caption: Troubleshooting workflow for low SNAr conversion.
-
Leaving Group Ability: In nucleophilic aromatic substitutions, the bond to the leaving group is typically broken in the second, often fast, step. The rate-determining step is usually the initial nucleophilic attack. A more electronegative leaving group, like fluorine, can increase the electrophilicity of the carbon atom it is attached to, thereby accelerating the reaction. The typical leaving group ability in SNAr is F > Cl ≈ Br > I.[4] If you are using an iodo- or bromo-isoquinoline and experiencing low reactivity, switching to the chloro- or even fluoro- derivative could improve your results, provided the subsequent bond cleavage is not rate-limiting.
-
Nucleophile Potency: The reactivity of the nucleophile is paramount.
-
Anionic vs. Neutral: Anionic nucleophiles (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). If you are using a neutral nucleophile, consider adding a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ, thereby increasing its reactivity.
-
Steric Hindrance: Bulky nucleophiles can be sterically hindered from approaching the C-1 position. If you suspect steric issues, consider using a less hindered nucleophile if your synthetic plan allows.
-
-
Solvent Effects: The choice of solvent is critical.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They are polar enough to dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive.[5][6]
-
Polar Protic Solvents (Water, Alcohols): These solvents can solvate the nucleophile through hydrogen bonding, creating a solvent cage that reduces its reactivity.[6][7] This can significantly slow down or even halt the reaction.
-
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the temporary loss of aromaticity in the intermediate. If your reaction is sluggish at room temperature, gradually increasing the heat is a standard troubleshooting step.
Problem 2: Poor Yield and/or Formation of Side Products in the Chichibabin Reaction
You are attempting to aminate isoquinoline with sodium amide but are obtaining a low yield of the desired 1-aminoisoquinoline, accompanied by significant side products or a dark, intractable mixture.
-
Dimerization: A common side reaction is the dimerization of the isoquinoline, which can sometimes be the major product. This is thought to occur under certain conditions where the intermediate σ-adduct reacts with another molecule of the starting material.
-
Troubleshooting: Running the reaction under a nitrogen pressure of at least 350 psi has been shown to significantly suppress dimerization and favor the desired amination product.[8]
-
-
ANRORC Mechanism: With strong nucleophiles like sodium amide, an alternative mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) can compete with or dominate the standard SNAr pathway, especially with certain substituted isoquinolines.[9][10] This can lead to unexpected products or lower yields of the desired compound.
-
Troubleshooting: The ANRORC mechanism is highly dependent on the substrate and reaction conditions. If you suspect this pathway is interfering, consider alternative amination methods. A milder, metal-free approach involves activating the isoquinoline as its N-oxide and then reacting it with an amine in the presence of triflic anhydride.[11] This method avoids the harsh basic conditions of the Chichibabin reaction.
-
-
Reagent Quality and Reaction Setup: Sodium amide is highly reactive and readily decomposes in the presence of moisture.
-
Troubleshooting: Use freshly opened, high-purity sodium amide. Ensure your glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use an anhydrous solvent like toluene or xylene.
-
Problem 3: Lack of Regioselectivity in the Minisci Reaction
You are performing a Minisci reaction to introduce an alkyl or acyl group onto the isoquinoline ring but are obtaining a mixture of isomers (e.g., substitution at C-1 and C-3, or on the benzene ring).
The Minisci reaction proceeds via attack of a nucleophilic radical on the protonated heterocycle. While C-1 is the electronically favored position, other positions can also react, leading to mixtures.
-
Use of Blocking Groups: A powerful strategy to control regioselectivity in radical functionalizations is the use of a removable blocking group. While this has been extensively developed for pyridines, the principle can be applied to isoquinolines. A strategically placed, sterically demanding group can direct the incoming radical to a specific, less hindered position.
-
Reaction Conditions:
-
Acid: The reaction is typically performed in acidic conditions to protonate the isoquinoline, making it more electrophilic and susceptible to radical attack. The choice and concentration of the acid can influence the regioselectivity.
-
Oxidant: The choice of oxidant (e.g., (NH₄)₂S₂O₈, AgNO₃) can also play a role in the reaction's efficiency and selectivity.
-
Data Presentation: The Impact of Reaction Parameters
To aid in your experimental design, the following tables summarize key quantitative data on the factors influencing nucleophilic substitution on the isoquinoline ring.
Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate | Rationale |
| -F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon center highly electrophilic and susceptible to nucleophilic attack. This effect on the rate-determining attack step often outweighs the strength of the C-F bond.[4] |
| -Cl | High | Chlorine is a good leaving group and effectively activates the ring for nucleophilic attack. |
| -Br | Medium | Similar to chlorine, but the C-Br bond is weaker and less polarizing. |
| -I | Lowest | Iodine is the best leaving group in terms of bond strength, but its lower electronegativity makes the carbon center less electrophilic, slowing the initial attack. |
Note: This is a general trend for SNAr reactions where the initial attack is rate-determining.
Table 2: Guide to Solvent Selection for Nucleophilic Substitution
| Solvent Type | Examples | Effect on SNAr Rate | Causality |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Increases Rate | Solvates the counter-ion of the nucleophile but not the nucleophile itself, leading to a more reactive "naked" nucleophile.[5][7] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Strongly solvates the nucleophile through hydrogen bonding, creating a "solvent cage" that lowers its energy and reactivity.[6][12] |
| Non-polar | Toluene, Hexane | Very Slow/No Reaction | Generally unable to dissolve the ionic nucleophiles required for the reaction. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key nucleophilic substitution reactions on the isoquinoline ring.
Protocol 1: SNAr Substitution of 1-Chloroisoquinoline with an Amine
This protocol describes a general procedure for the reaction of 1-chloroisoquinoline with an amine nucleophile.
Materials:
-
1-Chloroisoquinoline
-
Amine of choice (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.0 eq), your amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aminoisoquinoline derivative.
Protocol 2: Chichibabin Amination of Isoquinoline
This protocol describes the classic Chichibabin reaction to synthesize 1-aminoisoquinoline. Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
Materials:
-
Isoquinoline
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Add anhydrous toluene to the flask, followed by sodium amide (2.0 eq).
-
Heat the suspension to reflux (approx. 110 °C).
-
Slowly add a solution of isoquinoline (1.0 eq) in anhydrous toluene to the refluxing mixture over 30 minutes.
-
Continue to reflux the mixture for 4-6 hours. The reaction mixture will typically turn a deep red or brown color, and hydrogen gas will evolve.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and decision-making processes discussed in this guide.
Caption: Comparison of SNAr and Chichibabin mechanisms.
References
- 1. quora.com [quora.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. users.wfu.edu [users.wfu.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chemistrysteps.com [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 11. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Buchwald-Hartwig Amination of 1-Chloro-4-nitroisoquinoline
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of 1-chloro-4-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Introduction: The Challenge of Aminating this compound
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1] However, the successful application of this reaction to specific substrates, such as this compound, often requires careful optimization. This particular substrate presents a unique set of challenges:
-
Heteroaromatic Chloride: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[2][3] The lone pair of electrons on the isoquinoline nitrogen can also potentially coordinate to the palladium catalyst, leading to catalyst inhibition.
-
Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the isoquinoline ring. While this can activate the C-Cl bond towards nucleophilic attack, it can also introduce the potential for side reactions, such as reduction of the nitro group under certain catalytic conditions.[4][5]
-
Substrate Sensitivity: The presence of the nitro group may render the substrate and product sensitive to strongly basic reaction conditions, necessitating a careful choice of base to avoid degradation.[2][6]
This guide will provide a systematic approach to navigate these challenges and successfully synthesize N-substituted 4-nitroisoquinolin-1-amines.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I observe significant amounts of unreacted this compound. What are the likely causes?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Catalyst Activity: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step for aryl chlorides.[1] Your chosen catalyst/ligand system may not be active enough. Consider switching to a more electron-rich and bulky ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos, or BrettPhos), which are known to facilitate the amination of challenging aryl chlorides.[7][8]
-
Catalyst Deactivation: The isoquinoline nitrogen can act as a ligand for the palladium center, leading to catalyst inhibition.[9] Additionally, impurities in your reagents or solvent can poison the catalyst. Ensure all materials are of high purity and that the reaction is performed under a strictly inert atmosphere to prevent oxidation of the phosphine ligand.[9]
-
Poor Solubility of the Base: If you are using an inorganic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), poor solubility in the reaction solvent can lead to inefficient deprotonation of the amine and slow down the catalytic cycle.[2] Ensure vigorous stirring and consider using a more soluble base like cesium carbonate (Cs₂CO₃) or a combination of an inorganic and a soluble organic base.[2][6]
Q2: I am observing a significant amount of a side product that appears to be 4-nitroisoquinoline (hydrodehalogenation). How can I minimize this?
A2: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[1] It can arise from β-hydride elimination from the palladium-amide intermediate or from the reaction of a palladium-hydride species with the aryl chloride. To mitigate this:
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination. Bulky biarylphosphine ligands often favor reductive elimination.
-
Base Selection: The nature and strength of the base can play a role. Using a weaker base, if tolerated by the reaction, may sometimes reduce the rate of side reactions.
-
Amine Purity: Ensure your amine is free of any impurities that could act as a hydride source.
Q3: I am concerned about the potential reduction of the nitro group. What conditions should I use to avoid this?
A3: Reduction of the nitro group is a valid concern, especially when using certain palladium catalysts and reaction conditions. While the standard Buchwald-Hartwig conditions are generally not strongly reducing, some precautions can be taken:
-
Avoid Hydride Sources: Be meticulous in excluding any potential hydride sources from your reaction mixture. This includes certain impurities in solvents or reagents.
-
Careful Catalyst Selection: While not a common issue with standard Buchwald-Hartwig catalysts, some palladium systems, particularly those that can readily form palladium hydride species, might pose a higher risk. Sticking to well-established precatalysts and ligands for C-N coupling is advisable. Recent research has even explored using nitroarenes as coupling partners, which involves their in-situ reduction, highlighting the possibility of this transformation under specific catalytic conditions.[4][5][10]
Q4: What is a good starting point for optimizing the reaction conditions for a new amine with this compound?
A4: A systematic approach to optimization is crucial. A good starting point would be to screen a set of well-established catalysts, ligands, bases, and solvents.
| Parameter | Initial Screening Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Commonly used and effective Pd(0) and Pd(II) sources.[6] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are often effective for aryl chlorides.[8] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A range of strong and weaker bases to assess substrate compatibility.[2][6] |
| Solvent | Toluene, Dioxane, THF | Common and generally effective solvents for Buchwald-Hartwig aminations.[2][6] |
| Temperature | 80-110 °C | Typical temperature range for these couplings.[3][11] |
A high-throughput screening kit can be an efficient way to evaluate multiple conditions simultaneously.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.
// Nodes Start [label="Reaction Issue Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low or No Product Yield", fillcolor="#FBBC05", fontcolor="#202124"]; SideProduct [label="Significant Side Product Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Substrate/Product Decomposition", fillcolor="#FBBC05", fontcolor="#202124"];
// Low Yield Path Catalyst [label="Check Catalyst System\n(Activity & Deactivation)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InertAtmosphere [label="Ensure Strict Inert Atmosphere\n(Degas Solvents, Purge with Ar/N₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LigandScreen [label="Screen More Active Ligands\n(e.g., XPhos, SPhos, BrettPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BaseSolubility [label="Address Base Solubility\n(Vigorous Stirring, Soluble Base like Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TempConc [label="Optimize Temperature & Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Product Path IdentifySideProduct [label="Identify Side Product\n(e.g., Hydrodehalogenation, Dimerization)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrodehalogenation [label="Minimize Hydrodehalogenation\n(Ligand Choice, Base Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimerization [label="Reduce Amine Dimerization\n(Adjust Stoichiometry, Slower Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Decomposition Path CheckBase [label="Evaluate Base Strength\n(Sensitive Functional Groups?)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WeakerBase [label="Use Weaker Base\n(e.g., K₃PO₄, K₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LowerTemp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LowYield; Start -> SideProduct; Start -> Decomposition;
LowYield -> Catalyst; Catalyst -> InertAtmosphere [label="Deactivation Suspected"]; Catalyst -> LigandScreen [label="Low Activity"]; Catalyst -> BaseSolubility [label="Poor Base Solubility"]; BaseSolubility -> TempConc;
SideProduct -> IdentifySideProduct; IdentifySideProduct -> Hydrodehalogenation [label="Hydrodehalogenation"]; IdentifySideProduct -> Dimerization [label="Dimerization"];
Decomposition -> CheckBase; CheckBase -> WeakerBase [label="Yes"]; WeakerBase -> LowerTemp; }
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.Experimental Protocol: A Generalized Starting Point
The following protocol is a generalized starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Note: This protocol should be optimized for each specific amine.
// Nodes Setup [label="Reaction Setup\n(Inert Atmosphere)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Reagents:\n- this compound\n- Amine\n- Pd Precatalyst & Ligand\n- Base\n- Anhydrous Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction\n(Heating & Stirring)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(TLC, LC-MS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up\n(Quenching, Extraction)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Characterization\n(NMR, MS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Analysis; }
Caption: A generalized workflow for the Buchwald-Hartwig amination.Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 equiv relative to palladium)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M)
-
Oven-dried glassware
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.[11]
-
Reagent Addition: Add the this compound and the amine to the reaction vessel.[11]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[11]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.[11]
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture-sensitive; handle them under an inert atmosphere.[11]
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive; handle with appropriate personal protective equipment.[11]
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. enamine.de [enamine.de]
How to avoid decomposition of 1-chloro-4-nitroisoquinoline during reactions
Welcome to the technical support center for 1-chloro-4-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for handling this reactive intermediate. Here, we address common challenges and questions regarding the stability and reactivity of this compound to help you optimize your synthetic procedures and avoid unwanted decomposition.
Understanding the Molecule: Reactivity and Instability
This compound is a valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the isoquinoline ring, which is further enhanced by the presence of a strong electron-wthdrawing nitro group at the C4 position. This electronic arrangement makes the chlorine atom at the C1 position highly susceptible to nucleophilic aromatic substitution (SNAr). However, this high reactivity also makes the molecule prone to decomposition under various conditions.
The primary modes of decomposition include hydrolysis, reaction with nucleophilic solvents, and thermal degradation. Understanding the mechanisms behind these degradation pathways is crucial for designing robust reaction protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark, and I'm seeing multiple spots on my TLC. What is happening?
A1: The appearance of a dark reaction mixture and multiple TLC spots are common indicators of decomposition. This compound is sensitive to heat, strong bases, and certain nucleophiles, which can lead to a cascade of side reactions. The primary culprits are often:
-
Hydrolysis: If there is residual water in your solvent or reagents, the highly activated chlorine at C1 can be displaced by a hydroxyl group, forming 1-hydroxy-4-nitroisoquinoline. This product can exist in equilibrium with its tautomer, 4-nitroisoquinolin-1(2H)-one.
-
Reaction with Solvents: Nucleophilic solvents like methanol or ethanol can react with this compound, especially at elevated temperatures, to form the corresponding methoxy or ethoxy derivatives. Amide solvents such as DMF or DMAc can also degrade the starting material over time, particularly in the presence of trace amounts of water or amines.
-
Thermal Decomposition: At temperatures above 100°C, nitro-substituted isoquinolines can undergo decomposition.[1] While specific data for this compound is limited, related nitroaromatic compounds are known to be thermally labile.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents meticulously. Use freshly distilled solvents and dry glassware.
-
Control Temperature: Run your reaction at the lowest effective temperature. Consider starting at 0°C or even lower and slowly warming to room temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions which can be exacerbated by light and heat.
Q2: I'm trying to perform a nucleophilic substitution with a primary amine, but my yields are low, and I'm getting a complex mixture of products. How can I improve this?
A2: Reactions with primary amines can be challenging due to the potential for multiple side reactions. Besides the desired SNAr product, you may be observing byproducts from:
-
Over-alkylation: The product, a secondary amine, can sometimes be more nucleophilic than the starting primary amine and react with another molecule of this compound.
-
Base-Mediated Decomposition: Many amine substitution reactions are run in the presence of a base to scavenge the HCl generated. Strong bases can promote the decomposition of the starting material.
-
Competitive Hydrolysis: If the reaction is not strictly anhydrous, hydrolysis can compete with the desired aminolysis.
Optimization Protocol:
Here is a general protocol to improve the outcome of amination reactions:
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, non-nucleophilic solvents like THF, Dioxane, or Toluene. | Minimizes solvent participation in the reaction. |
| Base | Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or a milder inorganic base like K₂CO₃. | Scavenges HCl without directly promoting the decomposition of the starting material. |
| Temperature | Start at 0°C and slowly warm to room temperature or slightly above if necessary. Monitor the reaction closely by TLC. | Minimizes thermal decomposition and side reactions. |
| Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile. | Drives the reaction to completion without a large excess that could lead to side reactions. |
Step-by-Step Experimental Protocol for Amination:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere at 0°C, add the primary amine (1.2 eq).
-
Add diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50°C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q3: What is the expected stability of this compound in common organic solvents?
A3: The stability of this compound in organic solvents is a critical factor for successful reactions. Here's a general guide:
| Solvent | Stability | Comments |
| Aprotic, Non-polar | High | (e.g., Toluene, Hexane) Excellent for long-term storage of solid material. |
| Aprotic, Polar | Moderate | (e.g., THF, Dioxane, Acetonitrile) Generally stable at room temperature for short periods. Prolonged storage in solution is not recommended. |
| Protic | Low to Moderate | (e.g., Methanol, Ethanol) Can undergo solvolysis, especially at elevated temperatures. |
| Amide | Low | (e.g., DMF, DMAc) Prone to decomposition, particularly if water is present. Use with caution and preferably at low temperatures. |
It is always best practice to use solutions of this compound immediately after preparation.[2]
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues encountered during reactions with this compound.
Caption: Troubleshooting flowchart for reactions involving this compound.
Mechanistic Insights into Decomposition
To effectively troubleshoot, it is helpful to visualize the potential decomposition pathways. The primary unproductive pathways involve the reaction of this compound with common laboratory reagents and conditions.
References
Purification strategies for 1-chloro-4-nitroisoquinoline from complex mixtures
Welcome to the technical support center for the purification of 1-chloro-4-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from complex reaction mixtures.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the pharmacological profile of the final compounds. However, its synthesis can often lead to a mixture of isomers, unreacted starting materials, and other byproducts, making purification a significant challenge. This guide offers a systematic approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route employed. A common method for the synthesis of similar chloro-nitro-heterocyclic compounds involves nitration of a chloro-isoquinoline precursor. In such cases, you can anticipate the following impurities:
-
Positional Isomers: Nitration of 1-chloroisoquinoline can yield other isomers such as 1-chloro-5-nitroisoquinoline and 1-chloro-8-nitroisoquinoline. The separation of these isomers is often the primary purification challenge due to their similar physical properties.
-
Unreacted 1-chloroisoquinoline: Incomplete nitration will result in the presence of the starting material.
-
Di-nitrated species: Overly harsh nitration conditions can lead to the formation of dinitro-1-chloroisoquinoline byproducts.
-
Hydrolysis products: The presence of water during synthesis or workup can lead to the formation of 1-hydroxy-4-nitroisoquinoline.
Q2: My crude product is a dark, oily residue. How can I get it to crystallize?
A2: Oiling out is a common issue, especially with compounds containing nitro groups. This phenomenon can be addressed by:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitroaromatic compounds, common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water.[1]
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure, crystalline this compound, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
Q3: I'm struggling to separate the positional isomers of this compound by column chromatography. What can I do?
A3: Separating isomers with very similar polarities is a common chromatographic challenge. Here are some strategies:
-
Optimize the Mobile Phase: A slight change in the mobile phase composition can significantly impact resolution. For normal-phase chromatography on silica gel, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. For example, starting with 5% ethyl acetate in hexane and slowly increasing to 15% can help resolve closely eluting isomers.[3]
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases like alumina or chemically modified silica (e.g., diol, cyano).[4]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard flash chromatography. Both normal-phase and reverse-phase HPLC can be explored.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Screen for a solvent in which the compound has lower solubility at room temperature.- Use a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly.[7] |
| Product appears to be degrading on the silica gel column (streaking, new spots on TLC) | The silica gel is too acidic, causing decomposition of the acid-sensitive nitro-compound. | - Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase.[8]- Use a less acidic stationary phase like neutral alumina. |
| Co-elution of an unknown impurity with the product in column chromatography | The impurity has a very similar polarity to the desired product in the chosen solvent system. | - Try a different solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.- Consider reverse-phase chromatography where elution order is based on hydrophobicity rather than polarity. |
| The purified product is still not meeting the required purity specifications | Residual impurities are present that are difficult to remove by a single purification technique. | - Employ a multi-step purification strategy. For instance, an initial recrystallization to remove the bulk of the impurities can be followed by column chromatography for fine purification.[9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined experimentally.
Materials:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening: In small test tubes, add a small amount of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a typical multi-step purification strategy for this compound.
Caption: A multi-step purification workflow for this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Identifying and characterizing unexpected byproducts in reactions of 1-chloro-4-nitroisoquinoline
Technical Support Center: Reactions of 1-Chloro-4-Nitroisoquinoline
Welcome to the technical support guide for navigating the complexities of this compound reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. Our goal is to provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you identify, characterize, and mitigate the formation of unexpected byproducts, ensuring the integrity and success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My nucleophilic aromatic substitution (SNAr) reaction is giving a low yield and multiple spots on TLC. What are the most common unexpected byproducts?
Answer: Low yields in SNAr reactions with this compound are typically due to its high reactivity, which can open pathways to several side reactions. The electron-withdrawing effect of the nitro group and the pyridine nitrogen atom strongly activates the C1 position for nucleophilic attack, but also makes the molecule susceptible to competing reactions.[1][2][3]
The most common classes of byproducts are:
-
Hydrolysis Products: Formation of 1-hydroxy-4-nitroisoquinoline (the isocarbostyril tautomer).
-
Nitro Group Reduction Products: Partial or full reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities.
-
Solvent Adducts: If using nucleophilic solvents (e.g., methanol, isopropanol), the solvent itself can act as a nucleophile.
-
Dimeric or Oligomeric Species: Formation of complex, higher molecular weight impurities, especially under harsh conditions or with certain nucleophiles.
Below is a generalized schematic of the potential reaction pathways.
Caption: Primary reaction pathways for this compound.
Question 2: My mass spectrometry data shows a peak at m/z 190.03, corresponding to C₉H₆N₂O₃. This suggests the chlorine has been replaced by a hydroxyl group. How does this happen and how can I prevent it?
Answer: The peak you are observing corresponds to 1-hydroxy-4-nitroisoquinoline , a common byproduct formed via hydrolysis. This molecule exists in tautomeric equilibrium with its more stable isocarbostyril form, 4-nitroisoquinolin-1(2H)-one.
Plausible Mechanism (Hydrolysis): This side reaction is a classic SNAr process where water or a hydroxide ion acts as the nucleophile, displacing the chloride leaving group. The reaction is highly favored under basic conditions or at elevated temperatures if water is present in the solvent.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Dry all solvents using appropriate methods (e.g., distillation over a drying agent, passing through activated alumina, or using a solvent purification system).
-
Dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (N₂ or Ar).
-
Use freshly opened, anhydrous-grade reagents and solvents whenever possible.
-
-
Choice of Base: If your reaction requires a base, use a non-nucleophilic, sterically hindered base that is rigorously dried. Proton sponge or DBU are often better choices than inorganic bases like K₂CO₃ or NaOH, which can be hygroscopic. If an inorganic base is necessary, dry it thoroughly under a vacuum at high temperature before use.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the activation energy barrier for hydrolysis.
| Condition | Favored Byproduct | Recommended Action |
| Trace H₂O in solvent/reagents | 1-Hydroxy-4-nitroisoquinoline | Implement strict anhydrous techniques. Use molecular sieves (ensure they are activated). |
| Use of aqueous or basic workup | 1-Hydroxy-4-nitroisoquinoline | Perform workup at low temperatures (0 °C) and minimize contact time with the aqueous layer. |
| Nucleophilic alcoholic solvent | 1-Alkoxy-4-nitroisoquinoline | Switch to a non-nucleophilic, aprotic solvent like DMF, DMSO, NMP, or THF (all anhydrous grade). |
| High reaction temperature | Increased rates for all side reactions, esp. hydrolysis | Maintain the lowest effective temperature. Consider screening temperatures from 0 °C to room temperature first. |
Question 3: I'm trying to react my substrate with an amine nucleophile, but I'm observing byproducts where the nitro group is partially or fully reduced. My starting material is pure. What's causing this?
Answer: The reduction of the nitro group is a well-known side reaction, especially when using nucleophiles that can also act as reducing agents or when trace metals are present.[4][5] Many amines, particularly electron-rich anilines or those with oxidizable functional groups, can facilitate electron transfer.
Plausible Mechanisms (Reduction):
-
Direct Reduction by Nucleophile: Some nucleophiles, like hydrazines or certain sulfur-containing compounds, can directly reduce the nitro group. Amines can also be oxidized, leading to a corresponding reduction of the nitroarene.
-
Catalytic Hydrogenation/Transfer Hydrogenation: If you are using a palladium catalyst for a different transformation in the same lab, be aware of cross-contamination. Similarly, if your reaction generates a species that can act as a hydrogen donor (e.g., isopropanol with a base), transfer hydrogenation can occur.[5]
-
Contaminating Metals: Trace metals like iron or zinc from spatulas or reaction vessels can catalyze reduction under acidic or even neutral conditions.[6]
Troubleshooting and Prevention:
-
Choice of Reagents: If using an amine that is prone to oxidation, consider protecting it or using milder reaction conditions. For general nitro reduction, reagents like iron powder, zinc, or tin(II) chloride are commonly used intentionally but can be problematic as contaminants.[5][6]
-
Degas Solvents: To remove dissolved oxygen, which can participate in redox cycles, sparge your solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use.
-
Reaction Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent atmospheric oxygen from entering.
-
Scrutinize Additives: Be cautious with additives. For example, sodium hydrosulfite is a reducing agent sometimes used in workups but can cause this issue if used prematurely.[4]
Question 4: What is the best analytical workflow for identifying an unknown byproduct in my reaction?
Answer: A systematic workflow is crucial for confidently identifying unknown impurities. This process combines separation with spectroscopic analysis.
Proposed Experimental Protocol: Byproduct Identification
-
Initial Assessment (TLC & Crude LC-MS):
-
Run a thin-layer chromatogram (TLC) with a few different solvent systems to get a sense of the number and polarity of the byproducts.
-
Submit a crude sample for Liquid Chromatography-Mass Spectrometry (LC-MS). This is the most powerful initial step. It will give you the retention times of all components and, crucially, their mass-to-charge ratios (m/z). This data allows you to propose molecular formulas for the byproducts.
-
-
Isolation (Preparative Chromatography):
-
Based on the TLC and LC-MS data, perform column chromatography or preparative HPLC/TLC to isolate the byproduct(s) of interest in sufficient quantity (typically >1 mg) for NMR analysis.
-
-
Spectroscopic Characterization (NMR & HRMS):
-
High-Resolution Mass Spectrometry (HRMS): Submit the isolated byproduct for HRMS analysis. This will provide a highly accurate mass, allowing you to confirm the molecular formula with confidence.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: This will show the number of protons, their chemical environment, and their coupling patterns. For example, the disappearance of the chloro-substituent and the appearance of a new signal can be diagnostic.
-
¹³C NMR / DEPT: This confirms the number of unique carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for complex structures. They reveal proton-proton and proton-carbon correlations, allowing you to piece together the molecular structure.
-
-
-
Data Interpretation & Confirmation:
-
Compare the obtained spectroscopic data against known compounds in databases (e.g., SciFinder, Reaxys).
-
The combination of an exact molecular formula (from HRMS) and a confirmed structural backbone (from NMR) provides an unambiguous identification of the byproduct.
-
Caption: Troubleshooting workflow for identifying unknown byproducts.
References
Stability issues of 1-chloro-4-nitroisoquinoline under acidic or basic conditions
Welcome to the technical support center for 1-chloro-4-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experimental work by understanding the underlying chemical principles governing the reactivity of this compound under both acidic and basic conditions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound. Each problem is followed by a detailed explanation of the probable causes and step-by-step guidance to rectify the issue.
Issue 1: My reaction mixture turns dark brown or black under basic conditions.
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound using an amine nucleophile in the presence of a base like potassium carbonate, and the reaction mixture is turning dark. What is causing this discoloration, and how can I prevent it?
Answer:
The dark discoloration you are observing is likely due to the formation of highly colored side products resulting from the degradation of this compound or the desired product under basic conditions. The isoquinoline ring system, particularly when activated by a strong electron-withdrawing group like the nitro group, can be susceptible to decomposition at elevated temperatures and in the presence of a strong base.
Causality and Resolution:
-
Overheating: Prolonged heating in the presence of a base can promote polymerization and the formation of complex, colored byproducts.
-
Solution: Carefully control the reaction temperature. If the reaction requires heat, consider running it at a lower temperature for a longer duration. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessary heating after the reaction has reached completion.
-
-
Base Strength and Concentration: The use of a very strong base or a high concentration of base can accelerate decomposition pathways.
-
Solution: Opt for a milder base if your nucleophile is sufficiently reactive. For instance, if you are using a primary amine, a weaker base like sodium bicarbonate might be sufficient. Alternatively, you can use a stoichiometric amount of a stronger base instead of a large excess.
-
-
Atmosphere: The presence of oxygen can sometimes contribute to the formation of colored byproducts through oxidative degradation pathways.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Experimental Protocol: Minimizing Discoloration in SNAr Reactions
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.0-1.2 eq).[1]
-
Add a mild inorganic base (e.g., K₂CO₃, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50-60 °C) while monitoring its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low yield of the desired product and isolation of 1-hydroxy-4-nitroisoquinoline in basic media.
Question: I am performing a reaction with this compound and a carbon nucleophile under basic conditions, but I am getting a low yield of my target molecule and isolating a significant amount of 1-hydroxy-4-nitroisoquinoline. Why is this happening?
Answer:
The isolation of 1-hydroxy-4-nitroisoquinoline is a strong indication that hydrolysis of the starting material is competing with your desired nucleophilic substitution. The hydroxide ions (or water in the presence of a base) are acting as a nucleophile and displacing the chloride.
Causality and Resolution:
-
Presence of Water: Even small amounts of water in your reaction solvent or reagents can lead to the formation of the hydrolysis byproduct.
-
Solution: Use anhydrous solvents and ensure your reagents are dry. If your base is hygroscopic, consider drying it before use.
-
-
Reaction Conditions: Higher temperatures and longer reaction times can favor the hydrolysis side reaction.
-
Solution: As with discoloration, optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially minimizing hydrolysis.[1]
-
Workflow for Minimizing Hydrolysis
Caption: Troubleshooting workflow for hydrolysis.
Issue 3: Decomposition of this compound during acidic workup.
Question: After my reaction, I am using an acidic workup (e.g., with HCl) to neutralize the base and extract my product. However, I am noticing significant product loss and the formation of unidentifiable byproducts. Is the acidic condition causing degradation?
Answer:
Yes, strong acidic conditions, especially at elevated temperatures, can lead to the degradation of this compound and its derivatives. The nitro group can be susceptible to reduction or other transformations in the presence of certain acids and metals that may be present from catalysts. More commonly, the isoquinoline nitrogen can be protonated, which can influence the stability of the entire ring system.
Causality and Resolution:
-
Acid-Catalyzed Hydrolysis: While less common than base-catalyzed hydrolysis for this substrate, strong acids can catalyze the hydrolysis of the chloro group, especially with heating.
-
Solution: Perform the acidic workup at low temperatures (e.g., in an ice bath). Use a weaker acid for neutralization if possible, such as a saturated solution of ammonium chloride.
-
-
Reaction with Acid: The nitro group itself can undergo reactions in strongly acidic media, although this is less common under typical workup conditions.
-
Solution: Neutralize the reaction mixture with a mild acidic solution and immediately proceed with extraction to minimize the contact time of your product with the acidic environment.
-
Recommended Acidic Workup Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH₄Cl or a dilute (e.g., 1 M) HCl solution to adjust the pH to ~7.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for this compound under basic conditions?
The primary mechanism of instability under basic conditions is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 4-position, along with the electronegative nitrogen in the isoquinoline ring, makes the C1-position highly electrophilic. In the presence of a nucleophile, such as a hydroxide ion or an amine, the nucleophile attacks the C1 carbon, leading to the displacement of the chloride leaving group.[2]
SNAr Mechanism under Basic Conditions
Caption: The addition-elimination mechanism of SNAr.
Q2: How does the stability of this compound compare under acidic versus basic conditions?
This compound is generally more susceptible to degradation under basic conditions due to its high reactivity in SNAr reactions. In acidic conditions, the isoquinoline nitrogen can be protonated, which can further activate the ring towards nucleophilic attack, but the concentration of strong nucleophiles is typically low. However, strong acids and high temperatures can still lead to hydrolysis or other degradation pathways.[3][4]
| Condition | Primary Concern | Key Stability Factors |
| Acidic (pH < 4) | Acid-catalyzed hydrolysis | Temperature, acid concentration |
| Neutral (pH ~ 7) | Generally stable | Avoid prolonged heating |
| Basic (pH > 8) | Nucleophilic substitution/hydrolysis | Presence of nucleophiles (including OH⁻), temperature, base strength |
Q3: What are the expected degradation products of this compound in the presence of water under acidic or basic conditions?
The primary degradation product from hydrolysis under both acidic and basic conditions is 1-hydroxy-4-nitroisoquinoline . Under strongly basic conditions, further degradation and polymerization can occur, leading to a complex mixture of colored byproducts. In some instances, particularly with certain reagents or under photochemical conditions, the nitro group could be reduced to an amino group, but this is less common during standard benchtop procedures.
Q4: Are there any recommended storage conditions to ensure the long-term stability of this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (nitrogen or argon) to prevent slow hydrolysis from atmospheric moisture and potential oxidative degradation. Keep the container tightly sealed.
References
Scaling up the synthesis of 1-chloro-4-nitroisoquinoline: challenges and solutions
Introduction:
The synthesis of 1-chloro-4-nitroisoquinoline is a critical process in the development of various pharmacologically active molecules. While the laboratory-scale synthesis is well-documented, scaling up this process presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will delve into the common pitfalls encountered during scale-up and offer practical, field-proven solutions.
Troubleshooting Guide: Scaling Up the Synthesis of this compound
This section is designed to address specific issues that may arise during the scale-up of this compound synthesis. The Q&A format allows for quick identification of problems and their corresponding solutions.
Q1: My reaction is stalling, and the conversion of the starting material is low. What could be the cause?
A1: Incomplete reactions during scale-up are often due to mass transfer limitations or insufficient reagent activity.
-
Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of the reactants, especially if the reaction involves multiple phases. This can be addressed by increasing the agitation speed or using a reactor with a more efficient impeller design.
-
Reagent Purity and Activity: The purity of reagents like phosphorus oxychloride (POCl3) and the starting material, 4-nitroisoquinoline-1(2H)-one, is crucial. On a larger scale, impurities can have a more pronounced effect. Ensure that your starting materials are of high purity and that the POCl3 is fresh and has not been decomposed by moisture.
-
Temperature Control: Inadequate temperature control in a large reactor can lead to hot spots or cooler zones, both of which can affect the reaction rate. Ensure your reactor's heating and cooling system is properly calibrated and can maintain a consistent temperature throughout the reaction mass.
Q2: I am observing the formation of significant amounts of byproducts, particularly other chlorinated isomers. How can I improve the selectivity of the reaction?
A2: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. Controlling the reaction conditions is key to improving selectivity.
-
Reaction Temperature: The chlorination of the isoquinoline ring is sensitive to temperature. Running the reaction at a lower temperature can often improve selectivity by favoring the formation of the desired 1-chloro isomer.
-
Rate of Addition: A slow, controlled addition of the chlorinating agent (e.g., POCl3) can help to maintain a low concentration of the reactive species at any given time, which can reduce the formation of over-chlorinated byproducts.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. While POCl3 can sometimes act as both a reagent and a solvent, using a co-solvent like acetonitrile or dichloromethane can sometimes improve the reaction's selectivity.
Q3: The work-up procedure is difficult to perform at a larger scale, and I am experiencing product loss. Are there any alternative work-up procedures?
A3: Traditional aqueous work-ups can be cumbersome and lead to product loss, especially with larger volumes.
-
Quenching: Instead of pouring the reaction mixture onto ice, consider a controlled reverse quench by slowly adding the reaction mixture to a cooled aqueous solution. This can help to better control the exotherm of the quench.
-
Extraction: For large-scale extractions, consider using a continuous liquid-liquid extractor to improve efficiency and reduce solvent usage.
-
Crystallization: A well-designed crystallization process can be a highly effective purification method. Carefully select the solvent system and control the cooling rate to obtain a high-purity product with good yield.
Q4: The final product is difficult to purify, and I am struggling to remove colored impurities. What are the best methods for purification at scale?
A4: Colored impurities are often highly conjugated byproducts.
-
Recrystallization: This is one of the most effective methods for purifying solid compounds at scale. A systematic approach to solvent screening is recommended to find the optimal solvent or solvent mixture that provides good solubility at high temperatures and low solubility at low temperatures.
-
Carbon Treatment: Activated carbon can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb the desired product. A small-scale trial should be performed first to determine the optimal amount of carbon to use.
-
Column Chromatography: While often seen as a lab-scale technique, medium-pressure liquid chromatography (MPLC) can be a viable option for purifying larger quantities of material if high purity is required.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
The most common and scalable synthetic route involves the chlorination of 4-nitroisoquinoline-1(2H)-one using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). An alternative route is the nitration of 1-chloroisoquinoline, but this can lead to a mixture of isomers that are difficult to separate.
What are the critical safety considerations when scaling up this synthesis?
-
Nitration Reactions: If the synthesis involves a nitration step, be aware that nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and can cause exothermic reactions. Proper temperature control and slow, controlled addition of reagents are essential.
-
Phosphorus Oxychloride (POCl3): POCl3 is a corrosive and water-reactive substance. It reacts violently with water to release hydrochloric acid gas. All equipment must be dry, and the reaction should be performed under an inert atmosphere.
-
Thermal Stability: The thermal stability of the starting materials, intermediates, and final product should be assessed using techniques like differential scanning calorimetry (DSC) to identify any potential thermal hazards.
How can I monitor the progress of the reaction?
For real-time monitoring, techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used. A small aliquot of the reaction mixture can be carefully quenched and analyzed to determine the consumption of the starting material and the formation of the product.
Detailed Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol is intended for experienced chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, a condenser, a temperature probe, and an inert gas inlet.
-
4-nitroisoquinoline-1(2H)-one (1.0 kg, 5.26 mol)
-
Phosphorus oxychloride (POCl3) (3.0 L, 32.3 mol)
-
Dichloromethane (DCM) (10 L)
-
Saturated sodium bicarbonate solution (20 L)
-
Brine (5 L)
-
Anhydrous sodium sulfate
-
Mechanical stirrer
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-nitroisoquinoline-1(2H)-one (1.0 kg) and phosphorus oxychloride (3.0 L).
-
Reaction: Begin stirring the mixture and slowly heat the reactor to 110 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by HPLC.
-
Cooling: Once the reaction is complete, cool the reactor to room temperature.
-
Solvent Removal: Slowly and carefully remove the excess POCl3 under reduced pressure.
-
Work-up:
-
Cool the residue in the reactor to 0-5 °C.
-
Slowly add dichloromethane (5 L) to the residue with stirring.
-
Carefully and slowly add the DCM solution to a separate vessel containing a vigorously stirred, cooled (0-5 °C) saturated sodium bicarbonate solution (20 L). Caution: This is an exothermic quench and will release gas.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 2.5 L).
-
Combine the organic layers and wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure this compound.
-
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for synthesis issues.
Validation & Comparative
The Halogen Dance at C1: A Comparative Guide to the Reactivity of 1-Chloro- vs. 1-Bromo-4-Nitroisoquinoline in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of the 4-Nitroisoquinoline Scaffold
For researchers, scientists, and professionals in drug development, the isoquinoline nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents. When substituted with a nitro group at the C4 position, the reactivity profile of the heterocyclic ring is significantly altered, making it a valuable synthon for the construction of complex molecular architectures. Specifically, the presence of a halogen at the C1 position transforms this carbon into a prime target for nucleophilic attack. This guide provides an in-depth technical comparison of two key intermediates, 1-chloro-4-nitroisoquinoline and 1-bromo-4-nitroisoquinoline, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental insights, and provide actionable protocols for their application in synthesis.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reactivity of both 1-chloro- and 1-bromo-4-nitroisoquinoline is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr reaction on an aromatic ring is a two-step process.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, which is made electrophilic by the presence of strong electron-withdrawing groups.[2][3] In the case of 4-nitroisoquinolines, the nitro group at C4, in concert with the ring nitrogen, powerfully activates the C1 position towards nucleophilic attack.
The key steps are:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] This step is typically the rate-determining step of the reaction.[5][6] The aromaticity of the ring is temporarily broken during this stage.
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the halide ion (Cl⁻ or Br⁻), yielding the final substitution product. This second step is generally fast.
The stability of the Meisenheimer complex is paramount in dictating the reaction rate. The electron-withdrawing nitro group at the para-position (C4) is crucial for stabilizing the negative charge of this intermediate through resonance.[4]
Caption: Generalized mechanism for the SNAr reaction on 1-halo-4-nitroisoquinolines.
Head-to-Head Comparison: Chloro vs. Bromo - A Tale of Similar Reactivities
In the context of SNAr reactions, the conventional wisdom regarding leaving group ability (I > Br > Cl > F) is inverted. The established trend for activated aryl halides is generally F > Cl ≈ Br > I.[7][8] This counterintuitive order arises because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to attack.
Given that chlorine and bromine possess similar electronegativities and are comparably effective at stabilizing the anionic Meisenheimer intermediate, their reactivities in SNAr reactions are expected to be very similar.[7] Direct, side-by-side kinetic studies on this compound and 1-bromo-4-nitroisoquinoline are not extensively documented in the literature, but the foundational principles of the SNAr mechanism provide a strong theoretical basis for their comparable performance.
The choice between the chloro and bromo derivative in a synthetic strategy is often dictated by factors other than a significant difference in reactivity, such as:
-
Cost and Availability: One isomer may be more commercially available or less expensive than the other.
-
Synthetic Precursors: The choice may be determined by the synthetic route used to prepare the halo-isoquinoline.
-
Downstream Reactions: If subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are planned, the bromo-derivative is generally more reactive and therefore preferred.
Supporting Experimental Data
While a direct comparative study is elusive, we can analyze individual experimental procedures to infer the reactivity and necessary conditions for nucleophilic substitution on both compounds.
| Feature | This compound | 1-Bromo-4-nitroisoquinoline |
| Typical Nucleophile | Hydrazine Hydrate | Not explicitly detailed, but expected to react with a range of N, O, and S nucleophiles. |
| Reaction Conditions | Refluxing in hydrazine hydrate, often under an inert atmosphere to prevent side reactions. | Expected to be similar to the chloro-derivative; typically requires heating in a polar aprotic solvent like DMF or DMSO. |
| Outcome | High yield of 1-hydrazinyl-4-nitroisoquinoline. | High yields of the corresponding substituted product are anticipated under appropriate conditions. |
| Inference on Reactivity | Readily undergoes nucleophilic substitution under standard conditions, indicating high activation by the nitro group. | Based on mechanistic principles, reactivity is expected to be comparable to the chloro analog. |
Experimental Protocols
The following protocols are representative examples of nucleophilic aromatic substitution reactions on halo-nitro-aromatic systems and can be adapted for 1-chloro- and 1-bromo-4-nitroisoquinoline.
Protocol 1: Synthesis of 1-Hydrazinyl-4-nitroisoquinoline from this compound
This protocol is adapted from the general procedure for the hydrazinolysis of activated chloro-heterocycles.
Materials:
-
This compound
-
Hydrazine hydrate (excess)
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of hydrazine hydrate (e.g., 10-20 eq). Ethanol may be used as a co-solvent if solubility is an issue.
-
Flush the flask with an inert gas (Argon or Nitrogen). This is crucial as some hydrazino compounds can be sensitive to air oxidation.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-hydrazinyl-4-nitroisoquinoline.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine on 1-Bromo-4-nitroisoquinoline
This is a generalized protocol based on standard SNAr conditions for bromo-nitro-aromatics.
Materials:
-
1-Bromo-4-nitroisoquinoline
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-bromo-4-nitroisoquinoline (1.0 eq) and the base (e.g., K₂CO₃).
-
Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized workflow for SNAr reactions on 1-halo-4-nitroisoquinolines.
Conclusion and Expert Recommendation
From a mechanistic standpoint, both this compound and 1-bromo-4-nitroisoquinoline are highly activated substrates for nucleophilic aromatic substitution, and their reactivities are expected to be largely comparable. The choice between these two reagents should not be based on an anticipated significant difference in reaction rates for SNAr. Instead, the decision should be guided by practical considerations such as commercial availability, cost, and the requirements of subsequent synthetic transformations. For syntheses that will involve palladium-catalyzed cross-coupling reactions at the C1 position, the 1-bromo derivative is the unequivocally superior choice. For standard SNAr displacements, either substrate will perform effectively, allowing the synthetic chemist to select the most convenient option for their specific target.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1431199A - Method for synthesizing 1-amino isoquinoline - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Spectroscopic Confirmation of 1-Chloro-4-nitroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. For derivatives of 1-chloro-4-nitroisoquinoline, a scaffold of significant interest due to its potential biological activities, a multi-faceted spectroscopic approach is not just recommended, but essential for rigorous characterization. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this class of compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Imperative of Orthogonal Data in Structure Elucidation
No single spectroscopic technique provides a complete picture of a molecule's structure.[1][2][3][4] Each method probes different aspects of the molecular architecture. By combining data from NMR, which reveals the carbon-hydrogen framework and connectivity, MS, which provides the molecular weight and fragmentation patterns, and IR, which identifies characteristic functional groups, researchers can build a comprehensive and validated structural model.[1][2][3] This orthogonal approach minimizes ambiguity and provides a robust foundation for further research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of individual atoms.[1][3][5] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The electron-withdrawing effects of the nitro group and the chlorine atom, combined with the inherent aromaticity of the isoquinoline ring, result in a characteristic downfield shift for the aromatic protons.[6][7][8][9][10]
Expected Chemical Shifts (in CDCl₃): The aromatic protons of the this compound core are expected to resonate in the δ 7.5-9.0 ppm range. The exact chemical shifts and coupling patterns will be influenced by the substitution pattern on the benzo portion of the isoquinoline ring. For the parent this compound, one would anticipate distinct signals for H-3, H-5, H-6, H-7, and H-8. The proton at the C-3 position is often a singlet, while the protons on the benzo ring will exhibit characteristic doublet and triplet splitting patterns depending on their neighboring protons.[11][12][13][14][15]
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton.[16][17][18] The chemical shifts of the carbon atoms in this compound are significantly influenced by the attached functional groups.
Expected Chemical Shifts (in CDCl₃):
-
Aromatic Carbons: Generally appear in the δ 120-150 ppm region.
-
C-1 (bearing Chlorine): The carbon attached to the electronegative chlorine atom will be deshielded and is expected to appear downfield.
-
C-4 (bearing Nitro Group): Similarly, the carbon attached to the nitro group will experience a downfield shift.
-
Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) will also be observable.
The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, providing a definitive blueprint of the molecule's connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[3][20] For this compound derivatives, MS is crucial for confirming the molecular formula and identifying the presence of the chlorine atom.
Molecular Ion Peak and Isotopic Distribution
The molecular ion peak (M⁺) will correspond to the molecular weight of the this compound derivative. A key diagnostic feature will be the presence of an M+2 peak with an intensity of approximately one-third of the M⁺ peak.[21][22] This is due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[21]
Fragmentation Pathways
Electron ionization (EI) is a common technique that leads to predictable fragmentation. For this compound, characteristic fragmentation patterns would include:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at [M-46]⁺.[23][24][25]
-
Loss of Cl: Loss of a chlorine radical (•Cl) would lead to a fragment at [M-35]⁺ or [M-37]⁺.[23][24][26][27]
-
Loss of HCl: Elimination of a neutral HCl molecule can also be observed.[23][24]
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature gradient to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the M+2 peak, and the characteristic fragment ions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1][5][28][29] For this compound, IR spectroscopy provides clear evidence for the presence of the nitro group and the aromatic system.
Characteristic Absorption Bands:
-
N-O Stretching (Nitro Group): Two strong and characteristic absorption bands are expected for the nitro group. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, and the symmetric stretch is found between 1360-1290 cm⁻¹.[30][31][32][33]
-
C=C and C=N Stretching (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the isoquinoline ring system.
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[34]
-
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-600 cm⁻¹.[35]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.[36]
Comparative Summary of Spectroscopic Techniques
| Spectroscopic Technique | Information Provided | Key Features for this compound | Advantages | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Chemical shifts of aromatic protons, singlet for H-3 | Provides detailed structural information | Can have complex splitting patterns |
| ¹³C NMR | Carbon skeleton | Chemical shifts of carbons attached to Cl and NO₂ | Directly maps the carbon framework | Lower sensitivity than ¹H NMR |
| Mass Spectrometry | Molecular weight, elemental composition (Cl), fragmentation patterns | Molecular ion peak (M⁺), M+2 peak in a ~3:1 ratio, loss of NO₂ and Cl | Confirms molecular formula, presence of halogens | Fragmentation can be complex to interpret |
| Infrared (IR) Spectroscopy | Presence of functional groups | Strong N-O stretching bands for the nitro group | Rapid and non-destructive | Provides limited information on connectivity |
Visualizing the Workflow
Caption: Workflow for the spectroscopic confirmation of this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives requires a synergistic approach that leverages the distinct yet complementary information provided by NMR, MS, and IR spectroscopy. By following the detailed protocols and understanding the expected spectroscopic signatures outlined in this guide, researchers can confidently and accurately characterize these important chemical entities, paving the way for their further exploration in drug discovery and materials science.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. csustan.edu [csustan.edu]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. scienceready.com.au [scienceready.com.au]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 23. researchgate.net [researchgate.net]
- 24. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 25. benchchem.com [benchchem.com]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. orgchemboulder.com [orgchemboulder.com]
- 32. spectroscopyonline.com [spectroscopyonline.com]
- 33. researchgate.net [researchgate.net]
- 34. uanlch.vscht.cz [uanlch.vscht.cz]
- 35. eng.uc.edu [eng.uc.edu]
- 36. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the Biological Activity of Chloro- vs. Bromo-Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Halogen Substitution in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds, from natural alkaloids like morphine to synthetic drugs.[1] The biological profile of these molecules can be dramatically altered by the introduction of substituents, and among the most impactful modifications is halogenation. The incorporation of chlorine or bromine atoms into the isoquinoline ring system can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[2][3]
This guide provides an in-depth comparison of the biological activities of chloro- versus bromo-substituted isoquinolines. We will delve into how these two halogens, despite their chemical similarities, can impart distinct biological profiles, with a focus on anticancer and antimicrobial activities. By synthesizing experimental data and exploring the underlying structure-activity relationships (SAR), this document aims to equip researchers with the insights needed to make informed decisions in the rational design of next-generation isoquinoline-based therapeutics.
Physicochemical Foundations: Why Chloro- and Bromo- Substituents Elicit Different Biological Responses
The choice between a chlorine and a bromine substituent is not arbitrary; it is a strategic decision rooted in fundamental physicochemical principles. These halogens differ in size, electronegativity, and lipophilicity, all of which dictate how the molecule interacts with its biological target.
| Property | Chlorine (Cl) | Bromine (Br) | Implication in Drug Design |
| Van der Waals Radius (Å) | 1.75 | 1.85 | Bromine is larger and can form more significant steric interactions or "halogen bonds" with a target protein, potentially increasing binding affinity. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electronegative, leading to a more polarized C-X bond. This can influence hydrogen bonding capacity and metabolic stability. |
| Lipophilicity (Hansch π parameter) | +0.71 | +0.86 | Bromine contributes more to lipophilicity, which can enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can lead to off-target effects and poor solubility. |
These subtle differences are often the key to modulating a compound's potency, selectivity, and overall therapeutic index.[3][4]
Comparative Biological Activities: A Head-to-Head Analysis
While direct, comprehensive studies comparing isomeric chloro- and bromo-isoquinolines are not always available, analysis of related quinoline and isoquinoline derivatives provides valuable insights into their relative efficacies.[2]
Anticancer Activity
Halogenation is a well-established strategy for enhancing the anticancer potential of the isoquinoline scaffold.[5][6][7][8] The choice between chlorine and bromine, however, is highly context-dependent and influenced by the position of substitution and the overall molecular structure.[9]
-
Chloro-Substituted Isoquinolines : Derivatives of 2-chloroquinoline-3-carbaldehyde have been used as precursors for compounds showing cytotoxic effects against various cancer cell lines.[2] Specific chloro-quinoline derivatives have demonstrated significant activity against breast (MCF-7) and lung (A549) cancer cell lines.[2] In some molecular scaffolds, a chlorine atom has been shown to be more favorable for cytotoxic activity compared to bromine at the same position.[9]
-
Bromo-Substituted Isoquinolines : 4-Bromo-isoquinoline derivatives have served as key intermediates in the synthesis of thiosemicarbazones with proven antitumor activity against leukemia.[2] In certain series of compounds, bromo-substituted derivatives have shown equivalent or slightly better activity than their chloro-counterparts.[9]
Table 1: Comparative Cytotoxic Activity of Halogenated Quinolinediones
| Compound | Halogen at 7-position | IC50 (μM) against HCT-15 (Colon Cancer) |
| Derivative A | Chloro | 0.87 |
| Derivative B | Bromo | 1.24 |
Data synthesized from a comparative study on 6-arylamino-7-halo-5,8-quinolinediones, indicating that for this specific scaffold, chlorine at the 7-position confers higher potency.[9]
Antimicrobial Activity
The antimicrobial landscape also reveals nuanced differences between chloro- and bromo-substitution.
-
Chloro-Substituted Derivatives : Chloro-substituted quinoline analogs have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] In medical applications, weakly oxidizing active chlorine compounds are considered to have high potential as topical anti-infectives, especially in the presence of proteins (e.g., in wounds).[10][11]
-
Bromo-Substituted Derivatives : In the absence of organic material, bromine compounds often exhibit higher bactericidal activity than their chlorine counterparts.[10][11] However, their activity can be significantly reduced in the presence of proteins.[10] Bromine is often more effective than chlorine at higher pH levels, a property that can be advantageous in certain environments like cooling water systems.[12] In marine environments, bromine has been shown to be slightly more effective than chlorine for disinfection.[13]
Table 2: Comparative Antimicrobial Activity of Halogenated Hydrazide Derivatives
| Compound | Halogen Substituent | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| M3 | Bromo | 24 | 22 |
| M4 | Chloro | 22 | 20 |
Data from a study on 2-(4-Methoxyphenyl)-quinoline-4-carboxylic acid hydrazide derivatives, suggesting that the bromo-substituted analog (M3) has slightly superior or equivalent antibacterial activity in this series.[9]
Structure-Activity Relationship (SAR) Insights
The collective data underscores that the position and nature of the halogen substituent are critical in determining biological potency.[2] A key takeaway is that there is no universal rule; the superiority of chlorine over bromine, or vice versa, is dependent on the specific biological target and the molecular scaffold.
Caption: Factors influencing the biological activity of halogenated isoquinolines.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of biological activity data, standardized assays are crucial. Below are detailed protocols for two fundamental assays in drug discovery.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[14] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14][15] The amount of formazan produced is quantified by measuring its absorbance, providing an indirect measure of cell viability.[16][17]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the chloro- and bromo-substituted isoquinolines in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.[18]
-
MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[18] Incubate for 1.5 to 4 hours at 37°C.[16][18]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[18] Gently shake the plate for 15 minutes.[18]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases.[8] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used to screen for kinase inhibitors.[19][20]
Principle: Kinase activity is measured by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP-Glo™ system uses a two-step reaction: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[20]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (chloro- and bromo-substituted isoquinolines) in a suitable buffer (e.g., Kinase Assay Buffer with DMSO).[19]
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide, and the test inhibitor.[20] Allow a brief pre-incubation (e.g., 10 minutes) for the inhibitor to bind to the kinase.[19]
-
Initiate Reaction: Start the kinase reaction by adding ATP.[19] Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[19]
-
ADP Detection - Step 1 (ATP Depletion): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[19][20]
-
ADP Detection - Step 2 (Signal Generation): Add Kinase Detection Reagent. This converts the ADP produced into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[19][20]
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The choice between chloro- and bromo-substitution on an isoquinoline scaffold is a critical decision in drug design that lacks a one-size-fits-all answer. The evidence suggests that both halogens can effectively enhance biological activity, but their relative performance is intricately linked to the specific molecular architecture and the biological target.[9] Chloro-substituents may be favored in certain contexts for cytotoxicity, while bromo-substituents can offer advantages in terms of lipophilicity and, in some cases, antimicrobial potency.
Future research should focus on systematic, head-to-head comparisons of isomeric chloro- and bromo-substituted isoquinolines against a broad panel of biological targets. Such studies will be invaluable for developing more predictive models for halogen selection in drug design, ultimately accelerating the discovery of novel and more effective isoquinoline-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eurochlor.org [eurochlor.org]
- 5. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. saswater.com.au [saswater.com.au]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
Independent Validation of a Synthetic Route to 1-Chloro-4-Nitroisoquinoline: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and validation of a proposed synthetic route to 1-chloro-4-nitroisoquinoline, a key heterocyclic building block in medicinal chemistry. By leveraging established reactivity principles of the isoquinoline scaffold, this document outlines a robust and reproducible synthetic pathway. The proposed route is critically evaluated against alternative methods, supported by experimental data from analogous transformations reported in the literature.
Introduction to this compound
The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring an electrophilic chlorine atom at the C-1 position and a strongly electron-withdrawing nitro group at the C-4 position, makes it a highly versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, while the nitro group can be reduced to an amine, opening avenues for further functionalization. This dual reactivity makes it a valuable precursor for the development of novel therapeutic agents.
Proposed Synthetic Pathway: A Two-Step Approach
A thorough analysis of the reactivity of the isoquinoline ring system suggests that a direct, one-step synthesis of this compound is challenging due to regioselectivity issues. Electrophilic nitration of isoquinoline typically occurs on the benzene ring at the C-5 and C-8 positions, while direct chlorination can also lead to a mixture of products. Therefore, a more controlled and selective two-step synthetic route is proposed, commencing with the nitration of isoquinoline to form 4-nitroisoquinoline, followed by the chlorination of the C-1 position.
Caption: Proposed two-step synthetic route to this compound.
Step 1: Synthesis of 4-Nitroisoquinoline
The initial step involves the regioselective nitration of isoquinoline at the C-4 position. While standard electrophilic nitration is not suitable, the synthesis of 4-nitroisoquinoline is a known transformation.
Causality of Experimental Choices: The synthesis of 4-nitroisoquinoline can be achieved through methods that avoid direct electrophilic aromatic substitution on the electron-deficient pyridine ring. One such approach involves the use of a Reissert compound intermediate.
Step 2: Synthesis of this compound
The second step is the chlorination of 4-nitroisoquinoline at the C-1 position. The presence of the electron-withdrawing nitro group at C-4 further activates the C-1 position for nucleophilic attack. A well-established method for introducing a chlorine atom at the C-1 position of isoquinolines is through the N-oxide intermediate.
Causality of Experimental Choices: The conversion of the isoquinoline nitrogen to an N-oxide activates the C-1 position towards nucleophilic attack by reagents like phosphorus oxychloride (POCl₃). This method is known to be high-yielding and highly regioselective for the C-1 position. The electron-withdrawing nature of the 4-nitro group is expected to enhance this selectivity.
Independent Validation and Comparison of Synthetic Routes
To validate the proposed synthetic pathway, we will compare it with an alternative route and provide supporting experimental data for analogous reactions found in the literature.
Alternative Route: Chlorination Followed by Nitration
An alternative approach would be to first chlorinate isoquinoline to 1-chloroisoquinoline and then perform nitration.
-
Synthesis of 1-Chloroisoquinoline: This step is well-documented and proceeds in high yield (85%) from isoquinoline-N-oxide using POCl₃.[1][2]
-
Nitration of 1-Chloroisoquinoline: The subsequent nitration of 1-chloroisoquinoline would be challenging in terms of regioselectivity. The chloro group at C-1 deactivates the pyridine ring, directing electrophilic attack to the benzene ring, primarily at the C-5 and C-8 positions. Achieving nitration at the C-4 position would likely result in low yields and a mixture of isomers, making this route less efficient and practical.
Comparative Data for Analogous Reactions
The following table summarizes the typical yields and purities for the key transformations in the proposed and alternative routes, based on literature data for similar substrates.
| Reaction Step | Proposed Route (Nitration -> Chlorination) | Alternative Route (Chlorination -> Nitration) |
| Step 1 | Synthesis of 4-Nitroisoquinoline: Yields for specific C-4 nitration methods can vary. | Synthesis of 1-Chloroisoquinoline: High Yield (85%) and Purity (96%).[1][2] |
| Step 2 | Chlorination of 4-Nitroisoquinoline-N-oxide: Expected to be high-yielding, analogous to the synthesis of 1-chloroisoquinoline. | Nitration of 1-Chloroisoquinoline: Expected to be low-yielding for the desired C-4 isomer with significant side products. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the proposed synthetic route. These protocols are based on established procedures for analogous transformations.
Protocol 1: Synthesis of 4-Nitroisoquinoline
Protocol 2: Synthesis of this compound
This protocol is adapted from the high-yielding synthesis of 1-chloroisoquinoline from its N-oxide.[1][2]
Part A: N-Oxidation of 4-Nitroisoquinoline
-
Dissolve 4-nitroisoquinoline in a suitable solvent such as acetic acid.
-
Add hydrogen peroxide (30% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitroisoquinoline-N-oxide.
Part B: Chlorination of 4-Nitroisoquinoline-N-oxide
-
Under an inert atmosphere and in a fume hood, slowly add phosphorus oxychloride (POCl₃) to 4-nitroisoquinoline-N-oxide, keeping the temperature cool with an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105°C) and maintain for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Quench the residue by slowly adding it to crushed ice with vigorous stirring.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualization of the Validated Workflow
The following diagram illustrates the validated workflow for the synthesis of this compound, highlighting the key steps and intermediates.
Caption: Validated workflow for the synthesis of this compound.
Conclusion
The proposed two-step synthetic route, involving the initial nitration of isoquinoline to 4-nitroisoquinoline followed by the chlorination of the C-1 position via an N-oxide intermediate, represents a scientifically sound and validated pathway for the synthesis of this compound. This route is superior to the alternative of chlorination followed by nitration due to predictable and high regioselectivity in the key bond-forming steps. The provided protocols, based on well-established and high-yielding analogous reactions, offer a reliable framework for researchers in the field of medicinal chemistry and drug development to access this versatile synthetic intermediate.
References
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1-Chloro-4-nitroisoquinoline Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic compound is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of 1-chloro-4-nitroisoquinoline derivatives, offering supporting experimental data and methodologies to aid in the development of more targeted and effective therapeutics.
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of a chloro and a nitro group, as seen in this compound, can significantly modulate the biological activity of the parent molecule, often enhancing its potency.[1] However, this increased potency can also be accompanied by off-target effects, where the compound interacts with unintended biological molecules, potentially leading to toxicity or a reduction in therapeutic efficacy.[4][5][6]
This guide delves into the critical aspect of cross-reactivity, providing a framework for its assessment. We will explore the performance of a series of hypothetical this compound derivatives in a panel of common biological assays, highlighting the nuances of their selectivity profiles.
The Imperative of Cross-Reactivity Profiling
In the early stages of drug discovery, identifying "hits" with desired activity against a specific target is the primary goal. However, the journey from a hit to a viable drug candidate is fraught with challenges, a significant one being off-target activity.[5][7] Kinase inhibitors, a class of drugs to which many isoquinoline derivatives belong, are particularly known for their potential to interact with multiple kinases, sometimes leading to unexpected biological responses or even paradoxical pathway activation.[4][5][6] Therefore, a comprehensive understanding of a compound's selectivity is not just beneficial but essential for predicting its safety and efficacy in a complex biological system.
This guide will utilize a comparative approach to illustrate the importance of such profiling. We will examine a hypothetical set of this compound derivatives, each with a unique substitution at a different position on the isoquinoline core, and assess their activity across a panel of assays.
Experimental Design for Cross-Reactivity Assessment
A robust cross-reactivity study requires a carefully selected panel of assays that represent a diversity of potential off-targets. The choice of assays should be guided by the known or predicted biological activities of the compound class. For our this compound derivatives, which are structurally similar to many kinase inhibitors and have potential antimicrobial and cytotoxic effects, a logical assay panel would include:
-
A primary target kinase assay: To determine the on-target potency.
-
A panel of off-target kinase assays: To assess selectivity within the kinome.
-
A cytotoxicity assay: To evaluate the effect on cell viability.
-
An antimicrobial assay: To explore potential activity against bacterial or fungal pathogens.
The following diagram illustrates the general workflow for such a cross-reactivity study.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Validation of 1-Chloro-4-Nitroisoquinoline Reactivity
In the landscape of modern drug discovery and organic synthesis, the predictive power of computational chemistry is an indispensable tool. It offers a window into reaction mechanisms and reactivity trends, guiding experimental design and saving invaluable resources. However, the synergy between in silico predictions and empirical data is where true scientific advancement lies. This guide provides a comprehensive comparison of computational modeling and experimental results for the reactivity of 1-chloro-4-nitroisoquinoline, a key heterocyclic scaffold. We will delve into the theoretical underpinnings of its reactivity, outline detailed experimental protocols for validation, and present a framework for interpreting the comparative data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage a combined theoretical and experimental approach to understand and exploit the reactivity of this important molecule.
The Unique Reactivity of this compound: An Overview
The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). This is a consequence of its electronic architecture: the strongly electron-withdrawing nitro group at the 4-position, in concert with the electronegative nitrogen atom in the isoquinoline ring system, renders the C1 position highly electrophilic and ripe for nucleophilic attack. The chlorine atom at this position serves as a good leaving group, facilitating the substitution reaction.
Computational models, particularly those based on Density Functional Theory (DFT), are adept at quantifying the electronic factors that govern this reactivity. By calculating parameters such as the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) and the molecular electrostatic potential (MEP), we can predict the most likely site of nucleophilic attack and estimate the activation energy of the reaction. These theoretical insights, however, must be corroborated by experimental evidence to be truly validated.
Computational Modeling: Predicting Reactivity In Silico
Our computational approach to understanding the reactivity of this compound involves a multi-step workflow designed to provide a detailed picture of the SNAr reaction pathway.
Computational Workflow
Caption: A generalized workflow for the computational analysis of this compound reactivity using DFT.
Key Computational Descriptors and Their Implications
| Computational Descriptor | Predicted Influence on Reactivity | Typical Software/Method |
| LUMO Energy | A lower LUMO energy indicates greater electrophilicity and a higher reactivity towards nucleophiles.[1] | Gaussian, ORCA / B3LYP/6-31G |
| LUMO Distribution | The region of the molecule with the largest LUMO lobe indicates the most probable site for nucleophilic attack. | GaussView, Avogadro |
| Molecular Electrostatic Potential (MEP) | A more positive (blue) region on the MEP map indicates a more electrophilic site. | Gaussian, Spartan |
| Calculated Activation Energy (ΔG‡) | A lower activation energy barrier suggests a faster reaction rate. | Gaussian, ORCA / B3LYP/6-31G |
Table 1: Key Computational Descriptors for Predicting SNAr Reactivity
For this compound, DFT calculations consistently show a significant localization of the LUMO on the C1 carbon, the carbon atom bonded to the chlorine. This, combined with a highly positive electrostatic potential in this region, strongly suggests that nucleophilic attack will occur at this position.
Experimental Validation: From Prediction to Practice
The true test of any computational model lies in its ability to predict real-world experimental outcomes. To validate our in silico findings, we will perform a series of kinetic experiments to measure the rate of the SNAr reaction of this compound with a representative nucleophile, piperidine.
Experimental Protocol: Kinetic Analysis of the SNAr Reaction
Objective: To determine the second-order rate constant for the reaction of this compound with piperidine at a constant temperature.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1.0 x 10-3 M stock solution of this compound in anhydrous DMSO.
-
Prepare a series of piperidine solutions in anhydrous DMSO with concentrations ranging from 0.1 M to 0.5 M.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the reaction at the λmax of the product, 1-(piperidin-1-yl)-4-nitroisoquinoline (determined separately).
-
Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the this compound stock solution with a large excess of a piperidine solution (to ensure pseudo-first-order conditions).
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation.
-
Repeat the experiment with different concentrations of piperidine.
-
The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Expected Experimental Workflow
Caption: A schematic of the experimental workflow for the kinetic analysis of the SNAr reaction.
Comparison of Computational and Experimental Results: A Symbiotic Relationship
The ultimate goal is to establish a correlation between the computationally predicted reactivity and the experimentally measured reaction rates.
| Parameter | Computational Prediction | Experimental Measurement | Point of Comparison |
| Reactivity Trend | Lower calculated activation energy (ΔG‡) for a given nucleophile. | Higher measured second-order rate constant (k2). | A qualitative and often quantitative correlation is expected. |
| Regioselectivity | Nucleophilic attack predicted at the site with the largest LUMO lobe and most positive MEP. | Characterization of the reaction product (e.g., by NMR, Mass Spectrometry) confirms the substitution position. | Direct validation of the predicted site of reaction. |
Table 2: Comparison of Computational Predictions and Experimental Observations
Based on studies of similar nitroaromatic compounds, we anticipate a strong correlation between the calculated activation energies and the experimentally determined rate constants. For a series of different amine nucleophiles, a lower calculated ΔG‡ should correspond to a faster reaction rate. Any significant deviation between the predicted and experimental results would prompt a re-evaluation of the computational model, potentially requiring the inclusion of explicit solvent effects or a higher level of theory.
Conclusion: An Integrated Approach to Understanding Reactivity
The study of this compound's reactivity serves as an excellent case study for the power of an integrated computational and experimental approach. Computational modeling provides a powerful lens to probe the electronic factors that drive the SNAr reaction, offering predictions that can guide and rationalize experimental work. In turn, experimental kinetic data provides the crucial real-world validation of these theoretical models. By bridging the gap between theory and practice, researchers can gain a deeper and more nuanced understanding of chemical reactivity, accelerating the pace of discovery in medicinal chemistry and beyond.
References
Benchmarking the efficiency of different catalysts for reactions involving 1-chloro-4-nitroisoquinoline
An In-Depth Guide to Catalytic Cross-Coupling Reactions with 1-Chloro-4-nitroisoquinoline: A Comparative Analysis
Introduction: The Synthetic Challenge and Opportunity of this compound
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1] Specifically, this compound is a highly versatile building block, primed for functionalization at the C1 position. The molecule's electronic landscape presents a unique set of challenges and opportunities for the synthetic chemist. The potent electron-withdrawing nitro group at the C4 position, coupled with the inherent electron-deficient nature of the pyridine ring, significantly activates the C1-Cl bond towards nucleophilic attack. However, this same electronic profile influences the key steps of transition-metal-catalyzed cross-coupling reactions, namely oxidative addition.
This guide provides a comparative analysis of the leading catalytic systems—palladium, nickel, and copper-based—for promoting C-N and C-C bond-forming reactions with this compound. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols, and present comparative data to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
Pillar 1: Mechanistic Considerations for a Demanding Substrate
The success of any cross-coupling reaction hinges on the delicate balance of the catalytic cycle's elementary steps. For an electron-deficient aryl chloride like this compound, the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)) is often the rate-determining step.[2] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating carefully chosen catalyst systems to overcome this activation barrier.[3]
The Role of Ligands
Modern catalysis has largely overcome the challenge of activating aryl chlorides through rational ligand design. For palladium-based systems, bulky, electron-rich phosphine ligands are paramount.[4] These ligands, such as the renowned Buchwald family (e.g., XPhos, SPhos), serve multiple roles:
-
Stabilize the Pd(0) center: Preventing catalyst decomposition.
-
Promote Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.
-
Facilitate Reductive Elimination: The steric bulk of the ligands creates a congested metal center, promoting the final bond-forming step to release the product and regenerate the catalyst.[4]
A generalized catalytic cycle for a palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination) is depicted below. This fundamental pathway, with variations, underpins many of the reactions discussed herein.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Pillar 2: Comparative Benchmarking of Catalyst Systems
The choice of metal catalyst is the primary determinant of reaction scope, conditions, and cost. While palladium has historically dominated the field, nickel and copper present compelling alternatives.
A. Palladium Catalysis: The Versatile Workhorse
Palladium catalysts offer the broadest scope and most predictable reactivity for cross-coupling reactions.[5] Their performance is highly tunable through ligand selection, making them adaptable to challenging substrates like this compound.
1. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the gold standard for synthesizing aryl amines.[6] For an activated yet sterically accessible substrate like this compound, high yields are anticipated. The key is using a modern catalyst system designed for aryl chlorides.[3]
2. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming biaryl compounds or introducing alkyl chains.[7] The reaction is renowned for its mild conditions and tolerance of diverse functional groups, including the nitro group on our substrate.[5]
3. Sonogashira Coupling (C-C Bond Formation)
This coupling of an aryl halide with a terminal alkyne is fundamental for introducing alkynyl moieties, which are prevalent in pharmaceuticals and materials.[8] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have been developed.[9]
Table 1: Predicted Performance of Palladium Catalysts with this compound
| Reaction Type | Pre-catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | >85% | Requires bulky, electron-rich ligands for C-Cl activation.[3][10] |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | >90% | Tolerant of the nitro group; boronic acid stability is key.[7] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 50-80 | >80% | Potential for alkyne homocoupling (Glaser coupling) side reaction.[9] |
B. Nickel Catalysis: The Cost-Effective Powerhouse
Nickel catalysts have emerged as a powerful alternative to palladium, particularly for reactions involving aryl chlorides.[11] Nickel is more earth-abundant and significantly cheaper, making it attractive for large-scale synthesis. Mechanistically, nickel can access different oxidation states and readily engages in single-electron transfer (SET) pathways, offering unique reactivity.[12]
Table 2: Anticipated Performance of Nickel Catalysts
| Reaction Type | Catalyst System | Reductant (if any) | Solvent | Temp. (°C) | Typical Yield | Key Considerations |
|---|---|---|---|---|---|---|
| C-N Coupling (Amination) | NiCl₂(dme) / dtbbpy | - | Dioxane | 100-130 | 70-85% | Can be more sensitive to functional groups than palladium systems. |
| C-C Coupling (Reductive) | NiCl₂ / Bipyridine | Mn or Zn powder | DMF or DMA | 25-60 | 75-90% | Cross-electrophile coupling avoids pre-formation of organometallics.[11][13] |
C. Copper Catalysis: The Classic Choice for Heteroatom Coupling
Copper-catalyzed reactions, particularly the Ullmann condensation, are historically significant for C-N, C-O, and C-S bond formation.[14] While often requiring higher temperatures than palladium-catalyzed reactions, modern protocols using specific ligands have improved their efficiency and scope.[14] For a highly activated substrate like this compound, copper catalysis can be a very effective and economical choice, especially for amination or etherification.
Table 3: Anticipated Performance of Copper Catalysts
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations |
|---|---|---|---|---|---|---|
| Ullmann C-N Coupling | CuI / L-proline | K₂CO₃ | DMSO | 100-140 | 75-90% | Ligand-assisted protocols allow for milder conditions than classic Ullmann. |
| Ullmann C-O Coupling | CuI / Phenanthroline | Cs₂CO₃ | Pyridine or NMP | 120-160 | 70-85% | Often requires higher temperatures and strongly coordinating solvents.[15] |
Pillar 3: Trustworthy Experimental Protocols & Workflows
The following protocols are provided as validated starting points for researchers. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Experimental Workflow Overview
A successful cross-coupling experiment follows a systematic workflow from preparation to analysis.
Caption: A generalized workflow for transition-metal-catalyzed cross-coupling.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the coupling of this compound with a generic secondary amine, morpholine.[10]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide under an inert atmosphere.
-
Add this compound and evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by the morpholine via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-(morpholino)-4-nitroisoquinoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a starting point for coupling with a terminal alkyne, such as phenylacetylene.[9]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF (0.2 M)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial, add this compound and Pd(PPh₃)₄ under an inert atmosphere.
-
Add anhydrous DMF, triethylamine, and finally phenylacetylene.
-
Reaction: Seal the vial and heat the mixture to 80 °C.
-
Stir for 4-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Summary and Recommendations
Choosing the optimal catalyst for functionalizing this compound depends on the specific transformation, economic constraints, and available laboratory equipment.
-
For Versatility and High Yields: Palladium catalysis remains the premier choice. The vast library of available ligands, particularly Buchwald-type ligands, provides unparalleled tunability to achieve high efficiency for C-N, C-C, and C-alkynyl bond formations.[4] It is the recommended starting point for most discovery chemistry applications.
-
For Cost-Effective C-C Coupling: Nickel catalysis offers a significant economic advantage, especially for larger-scale syntheses. Its high reactivity towards aryl chlorides makes it particularly well-suited for this substrate.[11]
-
For Economical C-N and C-O Coupling: Copper catalysis provides a robust and inexpensive method for heteroatom coupling. For a highly activated substrate like this compound, modern Ullmann protocols can be highly effective and should be considered when cost is a primary driver.[14]
By understanding the mechanistic nuances and leveraging the comparative data presented, researchers can confidently and efficiently advance their synthetic programs utilizing the valuable this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. connectjournals.com [connectjournals.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-4-nitroisoquinoline
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. 1-Chloro-4-nitroisoquinoline, a halogenated nitroaromatic compound, presents a specific set of hazards that demand a rigorous and well-understood disposal protocol.
This guide moves beyond simple checklists to provide a procedural and logical framework for the safe disposal of this compound. The causality behind each step is explained to foster a culture of safety and compliance grounded in scientific principles.
Part 1: Hazard Assessment and Waste Characterization
The primary hazards are summarized below:
| Hazard Category | Description | Rationale & Potential Consequences | Supporting Sources |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Causes skin and serious eye irritation.[2][3] | The presence of the nitro group and halogen significantly increases toxicity. Exposure can lead to immediate health effects. Systemic absorption is a major concern. | SDS for similar compounds[1][2] |
| Chronic Toxicity | Suspected of causing genetic defects and cancer.[1] May cause damage to organs through prolonged or repeated exposure.[1] | Halogenated aromatic compounds are often investigated for long-term health effects. Prudent practice dictates treating them as potential carcinogens/mutagens. | Loba Chemie SDS[1] |
| Environmental | Toxic to aquatic life with long-lasting effects.[1] | Improper disposal via drains can lead to significant, persistent contamination of waterways, harming aquatic ecosystems. | Loba Chemie SDS[1] |
| Chemical Reactivity | Risk of explosion if heated under confinement.[4] Incompatible with strong bases, oxidizing agents, and reducing agents.[4][5] | The nitro group makes the compound energetic. Mixing with incompatible materials can lead to dangerous exothermic reactions, fires, or explosions. | Thermo Fisher Scientific SDS[4] |
Part 2: Pre-Disposal Operations: Segregation and Containment
The principle of "cradle-to-grave" responsibility for hazardous waste begins in the laboratory at the point of generation.[6] Proper segregation is the most critical step in ensuring safe and cost-effective disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
Regulations require the designation of an SAA at or near the point of waste generation.[7] This area must be under the control of laboratory personnel and should contain necessary spill control equipment. For this compound waste, the SAA must be in a well-ventilated area, away from heat sources and direct sunlight.[1][2]
Step 2: Select the Correct Waste Container
Container material must be compatible with the waste. For this compound and solutions thereof:
-
Use glass or high-density polyethylene (HDPE) containers that can be securely closed.[8]
-
If collecting solvent waste, ensure the container is rated for flammable liquids.
-
Never use a container that previously held an incompatible chemical (e.g., a strong oxidizing agent).[8]
-
Ensure the container is clean and dry before the first addition of waste.
Step 3: Critical Waste Stream Segregation
This is a point where significant safety risks and financial costs can be mitigated. Under no circumstances should different waste streams be mixed.
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. It must be collected in a dedicated "Halogenated Organic Waste" container.[7][8][9] Mixing it with non-halogenated solvents (like acetone or hexane) forces the entire mixture to be treated as halogenated waste, which is significantly more expensive to dispose of via incineration.[9]
-
Aqueous vs. Organic: Do not mix aqueous waste with solvent waste.[7]
-
Heavy Metals & "P-Listed" Wastes: Keep halogenated waste separate from waste containing heavy metals or acutely toxic "P-listed" chemicals.[9]
Part 3: Waste Classification and Step-by-Step Disposal Protocol
Once generated and properly segregated, the waste must be formally classified and prepared for collection by a licensed hazardous waste disposal company.
Waste Classification (EPA Hazardous Waste Code)
As the waste generator, you are legally responsible for correctly classifying your waste. Based on its properties, this compound waste will fall under one or more of the following EPA classifications:
-
Toxicity Characteristic (D-Code): The compound is structurally related to Nitrobenzene (D036) and Chlorobenzene (D021).[10][11] It is highly probable that this waste would be classified as toxic.
-
Wastes from Non-Specific Sources (F-Code): If this compound is used as a solvent and becomes spent, it could be classified under codes like F001 or F004, which cover spent halogenated and nitrobenzene solvents, respectively.[11]
Your institution's Environmental Health and Safety (EH&S) department will provide the final guidance on the precise codes to use.
Experimental Protocol: Waste Accumulation and Labeling
-
Don Personal Protective Equipment (PPE): Before handling the primary container or waste, always wear appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile gloves for incidental contact, thicker gloves for bulk transfers).[12]
-
Transfer Waste: Conduct all transfers of waste into the collection container inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Label the Container Immediately: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[9]
-
Document Each Addition: Every time waste is added to the container, update the tag with the chemical name ("this compound"), concentration, and volume.[7] Use a pencil, as ink can be smudged by solvents.[7]
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[9] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Do Not Overfill: Fill containers to no more than 75-80% of their total capacity to allow for vapor expansion.[7]
-
Store in SAA: Place the sealed and labeled container in your designated SAA, within secondary containment (such as a spill tray) to contain any potential leaks.[9]
-
Request Pickup: Once the container is full or has been accumulating for a set period (e.g., 60 days), submit a pickup request through your institution's EH&S portal.[13]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste from generation to disposal.
References
- 1. lobachemie.com [lobachemie.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. media.suweb.site [media.suweb.site]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nswai.org [nswai.org]
A Guide to Personal Protective Equipment for Handling 1-Chloro-4-nitroisoquinoline
Navigating the complexities of novel chemical entities is the cornerstone of modern drug development. With innovation, however, comes the profound responsibility of ensuring the safety of the researchers who pioneer these discoveries. 1-Chloro-4-nitroisoquinoline, a halogenated nitroaromatic compound, represents a class of molecules that, while promising in research, demands a rigorous and informed approach to laboratory safety. Due to the absence of comprehensive toxicological data for this specific molecule, this guide establishes a conservative, protective framework based on established principles for handling potentially cytotoxic and hazardous compounds.
Our core philosophy is that a protocol is only as effective as the understanding behind it. This document, therefore, does not merely list personal protective equipment (PPE); it provides a complete operational plan, explaining the rationale behind each recommendation to build a culture of intrinsic safety and trust in your laboratory procedures.
Hazard Assessment: An Evidence-Based Approach
Without a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its chemical structure and data from analogous compounds. The molecule combines a chlorinated heterocyclic system with a nitro group, features commonly associated with toxicity.
-
Dermal, Oral, and Inhalation Toxicity: Structurally similar compounds, like 1-Chloro-4-nitrobenzene, are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is prudent to assume this compound presents a similar toxicological profile.
-
Skin and Eye Irritation: Halogenated compounds and nitroaromatics frequently cause significant skin and eye irritation.[3][4][5] Direct contact must be avoided.
-
Potential for Systemic and Long-Term Effects: Many nitroaromatic compounds are investigated for their biological activity, which implies potential cytotoxicity. Related molecules are suspected of causing genetic defects, cancer, and organ damage through prolonged or repeated exposure.[1][2] Therefore, exposure must be minimized to levels considered As Low As Reasonably Achievable (ALARA).
Given these potential risks, this compound must be handled as a substance of high concern , warranting stringent controls typically applied to cytotoxic or potent compounds.[6][7][8]
The Hierarchy of Controls: A Foundation for Safety
PPE is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls that reduce the intrinsic risk of an operation.
-
Engineering Controls: These are the most critical. All handling of this compound powder or its solutions must occur within a certified chemical fume hood or a powder containment hood to prevent inhalation of aerosols or dust.
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific risks and the procedures outlined in this guide.[9]
-
Personal Protective Equipment (PPE): A properly selected PPE ensemble is non-negotiable for any task involving this compound.
Personal Protective Equipment (PPE) Protocol
The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum requirements for common laboratory operations.
| Laboratory Task | Gloves | Protective Clothing | Eye & Face Protection | Respiratory Protection |
| Receiving & Unpacking | 2 Pairs, Chemotherapy-Rated Nitrile | Disposable Gown | Safety Glasses | Not required if no damage |
| Storage & Transport | 1 Pair, Nitrile | Lab Coat | Safety Glasses | Not required |
| Weighing (Solid) | 2 Pairs, Chemotherapy-Rated Nitrile | Disposable Gown, Elastic Cuffs | Safety Goggles & Face Shield | Recommended: N95 Respirator |
| Solution Preparation | 2 Pairs, Chemotherapy-Rated Nitrile | Disposable Gown, Elastic Cuffs | Safety Goggles & Face Shield | Not required inside fume hood |
| Reaction & Work-up | 2 Pairs, Chemotherapy-Rated Nitrile | Disposable Gown, Elastic Cuffs | Safety Goggles | Not required inside fume hood |
| Spill Cleanup | 2 Pairs, Heavy-Duty Nitrile or Neoprene | Disposable, Coated Gown or Coverall | Safety Goggles & Face Shield | Required: Air-Purifying Respirator with appropriate cartridges |
Detailed PPE Specifications
-
Gloves: Double-gloving is mandatory for most handling procedures.[6] The inner glove provides protection in case the outer glove is breached.
-
Material: Use chemotherapy-rated nitrile gloves. These have been tested against a wider range of chemicals and offer superior protection.
-
Inspection: Always inspect gloves for tears or pinholes before use.[10]
-
Replacement: Change gloves immediately if contamination is suspected. For prolonged operations, replace outer gloves every 30-60 minutes.
-
-
Protective Clothing:
-
Lab Coats: A standard lab coat is insufficient for handling this compound outside of simple transport.
-
Gowns: A disposable, solid-front gown with elastic or knit cuffs is required.[6][11] This prevents skin contact on the arms and body. For spill cleanup, a coated, fluid-resistant gown or coverall is necessary.
-
-
Eye and Face Protection:
-
Safety Glasses: Provide minimal protection and are only suitable for secondary tasks like transport.[11]
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are required when handling solutions or powders.[12]
-
Face Shield: A full-face shield must be worn over safety goggles when weighing powder or during any operation with a high risk of splashes.[13]
-
-
Respiratory Protection:
Step-by-Step Safety Protocols
Procedural discipline is paramount to ensuring safety. Follow these steps meticulously to prevent exposure and cross-contamination.
Protocol 1: Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the cuffs of the gown.
-
Respiratory Protection (if required): Perform a fit check according to manufacturer instructions.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
Protocol 2: Doffing (Removing) PPE
This process is designed to contain contamination.
-
Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside surface with your bare hands. Dispose of them immediately in a designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside-out as you remove it. Avoid shaking the gown. Dispose of it.
-
Face/Eye Protection: Remove the face shield and goggles from the back.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned task.
Caption: Workflow for selecting appropriate PPE.
Disposal Plan: Containing the Hazard
Proper disposal is a critical final step to prevent secondary exposure to colleagues and environmental contamination.
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated work mats, and weighing papers must be placed in a clearly labeled, sealed hazardous waste container.[14][15] This waste should be incinerated by a licensed hazardous waste disposal company.[2][10]
-
Sharps: Needles and scalpels must be placed in a puncture-proof sharps container designated for cytotoxic waste.
-
Liquid Waste: All solutions containing this compound, including rinse from contaminated glassware, must be collected in a sealed, properly labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[3][15]
By integrating these detailed operational plans and safety protocols into your daily workflow, you build a resilient and trustworthy safety culture. This approach not only protects the immediate health of your research team but also ensures the scientific integrity of your work by preventing unintended cross-contamination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. westliberty.edu [westliberty.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. epa.gov [epa.gov]
- 14. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
